AZD5904
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPDBEVKURKEII-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618913-30-7 | |
| Record name | AZD-5904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5904 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD5904: A Technical Deep Dive into its Mechanism of Action as a Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5904 is a potent, orally bioavailable, and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of MPO inhibition.
Core Mechanism of Action: Irreversible Inhibition of Myeloperoxidase
This compound exerts its therapeutic effect by selectively and irreversibly binding to and inhibiting myeloperoxidase. MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[2] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2]
HOCl is a key component of the innate immune system's antimicrobial defense. However, its excessive or misplaced production can lead to oxidative damage to host tissues, contributing to the pathology of a wide range of inflammatory diseases.[2] this compound, as a mechanism-based inhibitor, covalently modifies the MPO enzyme, rendering it permanently inactive.[3] This targeted inhibition of MPO activity effectively reduces the production of damaging HOCl and other reactive oxidants, thereby mitigating inflammation-driven tissue injury.
Signaling Pathway of Myeloperoxidase-Mediated Inflammation and this compound Intervention
The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for this compound.
Caption: MPO signaling pathway and this compound's point of inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes | Reference |
| IC₅₀ (MPO Inhibition) | 140 nM | Human | Irreversible inhibitor. | [1] |
| Selectivity vs. Lactoperoxidase | 10-19 fold | - | Greater selectivity for MPO. | [1] |
| Selectivity vs. Thyroid Peroxidase | 10-19 fold | - | Greater selectivity for MPO. | [1] |
| Selectivity vs. Other Targets | >70 fold | - | Broad panel of other enzymes, ion channels, and receptors. | [1] |
| Inhibition of HOCl production | >90% at 1 µM | Human | In PMA-stimulated isolated neutrophils. | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Species | Model/Study | Reference |
| In Vivo Functionality | Decreased glutathione sulphonamide formation | Rat | Zymosan-activated peritoneum neutrophils at ~5µM plasma concentration. | [1] |
| Plasma Concentration (300mg oral dose) | ~30 µM (peak), ~4 µM (trough) | Human | Phase 1 Clinical Trial (Standard formulation). | [1] |
| Plasma Protein Binding | 44% | Human | - | [1] |
| Route of Clearance | Renal | Human | Possibly via active transport. | [1] |
| CNS Penetration | Low | - | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Inhibition of PMA-Stimulated Hypochlorous Acid (HOCl) Production in Human Neutrophils
This assay assesses the ability of this compound to inhibit MPO activity within its native cellular environment.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Plating: Isolated neutrophils are seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: Neutrophils are stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce the oxidative burst and subsequent MPO release and HOCl production.
-
HOCl Detection: The production of HOCl is measured using a fluorescent or colorimetric probe that reacts specifically with HOCl.
-
Data Analysis: The reduction in HOCl production in the presence of this compound compared to the vehicle control is used to determine the inhibitory potency (e.g., IC₅₀).
In Vivo Assessment in Zymosan-Activated Peritonitis Rat Model
This model evaluates the in vivo efficacy of this compound in a setting of acute inflammation.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of zymosan A, a yeast cell wall component that elicits a robust inflammatory response characterized by neutrophil infiltration.
-
Drug Administration: this compound is administered orally at various doses prior to or following zymosan challenge.
-
Sample Collection: At a predetermined time point after zymosan injection, peritoneal lavage fluid is collected to harvest inflammatory cells and mediators.
-
Biomarker Analysis: The lavage fluid is analyzed for markers of MPO activity, such as glutathione sulphonamide formation, and for neutrophil counts.
-
Efficacy Determination: The reduction in MPO-specific biomarkers and neutrophil infiltration in this compound-treated animals compared to vehicle-treated controls indicates in vivo efficacy.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an MPO inhibitor like this compound.
Caption: A typical experimental workflow for in vivo efficacy studies.
Clinical Development and Therapeutic Potential
This compound has undergone Phase 1 clinical studies in healthy volunteers, demonstrating a favorable safety and tolerability profile.[1] The oral administration of this compound resulted in plasma concentrations sufficient to achieve significant MPO inhibition.[1]
The targeted mechanism of action of this compound suggests its therapeutic potential in a variety of diseases where MPO-driven inflammation plays a pathogenic role. These include, but are not limited to, cardiovascular diseases, autoimmune disorders, and respiratory conditions. Further clinical investigations are warranted to explore the efficacy of this compound in these patient populations.
Conclusion
This compound is a potent and selective irreversible inhibitor of myeloperoxidase. Its mechanism of action, centered on the suppression of harmful HOCl production by activated neutrophils, has been well-characterized through a range of preclinical and early clinical studies. The quantitative data and experimental findings presented in this guide underscore the potential of this compound as a targeted therapeutic for a spectrum of inflammatory diseases. Continued research and clinical development will be crucial in fully elucidating its therapeutic utility.
References
- 1. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Systematic Method to Assess Microvascular Recruitment using Contrast-Enhanced Ultrasound. Application to Insulin-Induced Capillary Recruitment in Subjects with T1DM - PMC [pmc.ncbi.nlm.nih.gov]
AZD5904: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the preclinical pharmacology of AZD5904, a potent and irreversible inhibitor of myeloperoxidase (MPO). The information is compiled from publicly available preclinical data, offering insights into its mechanism of action, potency, selectivity, and effects in various in vitro and in vivo models.
Core Pharmacology and Mechanism of Action
This compound is a small molecule that acts as a mechanism-based, irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid (HOCl) and other reactive oxygen species. By inhibiting MPO, this compound effectively suppresses oxidative stress and inflammation mediated by neutrophil activation.
Signaling Pathway of Myeloperoxidase and Inhibition by this compound
The following diagram illustrates the central role of MPO in the neutrophil oxidative burst and the point of intervention for this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative preclinical pharmacology data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes |
| IC₅₀ (MPO Inhibition) | 140 nM | Human | Irreversible inhibitor. |
| Selectivity vs. Lactoperoxidase | 10-19 fold | - | Greater selectivity for MPO. |
| Selectivity vs. Thyroid Peroxidase | 10-19 fold | - | Greater selectivity for MPO. |
| Selectivity vs. Other Targets | >70-fold | - | Broad panel of other enzymes, ion channels, and receptors. |
Table 2: In Vitro Functional Activity
| Assay | Concentration | Effect | Model System |
| PMA-Stimulated HOCl Production | 1 µM | >90% inhibition | Isolated Human Neutrophils |
| Oxidative Stress Model | 3 µM | Improved sperm function | Zymosan-activated neutrophils co-incubated with human spermatozoa. |
Table 3: In Vivo Functional Activity
| Model | Plasma Concentration | Effect | Species |
| Zymosan-Activated Peritonitis | ~5 µM | Decreased glutathione sulphonamide formation | Rat |
| High-Fat Diet-Induced Insulin Resistance | - | Prevented and reversed microvascular insulin resistance | Rat |
Key Experimental Protocols
Detailed methodologies for pivotal preclinical studies are outlined below.
In Vitro Inhibition of PMA-Stimulated Hypochlorous Acid (HOCl) Production in Human Neutrophils
This assay assesses the direct inhibitory effect of this compound on MPO activity in activated human neutrophils.
Experimental Workflow:
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Pre-incubation with this compound: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubated with this compound (e.g., at a final concentration of 1 µM) or vehicle control for a specified period.
-
Stimulation: Neutrophils are stimulated with a potent activator of the oxidative burst, such as Phorbol 12-myristate 13-acetate (PMA).
-
HOCl Measurement: The production of HOCl is quantified using a specific assay. A common method is the taurine chloramine assay, where HOCl reacts with taurine to form a stable product that can be measured colorimetrically.
-
Data Analysis: The percentage inhibition of HOCl production by this compound is calculated by comparing the results from the drug-treated and vehicle-treated cells.
In Vivo High-Fat Diet-Induced Microvascular Insulin Resistance in Rats
This model evaluates the ability of this compound to prevent or reverse the vascular complications associated with diet-induced obesity and insulin resistance.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this study.
-
Diet-Induced Insulin Resistance: Animals are fed a high-fat diet for several weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
This compound Administration: this compound is administered via continuous subcutaneous infusion using osmotic mini-pumps to ensure stable plasma concentrations.
-
Assessment of Microvascular Insulin Sensitivity:
-
Contrast-Enhanced Ultrasound (CEUS): This non-invasive imaging technique is used to measure microvascular blood volume in skeletal muscle in real-time. An increase in microvascular blood volume in response to insulin is a key indicator of vascular insulin sensitivity.
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard technique for assessing whole-body insulin sensitivity. It involves infusing insulin at a constant rate while maintaining euglycemia by adjusting the glucose infusion rate. A higher glucose infusion rate indicates greater insulin sensitivity.
-
-
Data Analysis: The effects of this compound on HFD-induced changes in microvascular blood volume and glucose utilization are statistically analyzed to determine its efficacy in preventing or reversing insulin resistance.
In Vitro Model of Oxidative Stress on Human Sperm Function
This study investigated the potential of this compound to mitigate the negative effects of neutrophil-induced oxidative stress on sperm function.
Methodology:
-
Sample Collection and Preparation: Semen samples are obtained from adult male donors. Spermatozoa are prepared using density gradient centrifugation to isolate motile sperm. Neutrophils are isolated from the blood of healthy donors.
-
Induction of Oxidative Stress: An in vitro model of oxidative stress is created by co-incubating the prepared spermatozoa with zymosan-activated neutrophils. Zymosan stimulates the neutrophils to undergo an oxidative burst, releasing MPO and generating reactive oxygen species.
-
Treatment with this compound: Parallel samples are co-incubated with this compound (e.g., 3 µM) to assess its protective effects.
-
Assessment of Sperm Function:
-
Sperm Motility: Computer-assisted sperm analysis (CASA) is used to quantify various motility parameters at different time points (e.g., 2 and 24 hours).
-
Sperm Penetration Assay: The ability of sperm to penetrate a viscous medium is assessed as a measure of functional motility.
-
-
Statistical Analysis: Data from the different treatment groups (spermatozoa alone, spermatozoa with activated neutrophils, and spermatozoa with activated neutrophils and this compound) are compared using appropriate statistical tests.
Summary and Conclusion
The preclinical pharmacology data for this compound demonstrate its potent and selective inhibition of myeloperoxidase. In vitro studies confirm its ability to block the production of hypochlorous acid by activated neutrophils and to protect human sperm from oxidative damage. In vivo studies in rats show that this compound can mitigate neutrophil-mediated oxidative stress and beneficially impact a model of diet-induced microvascular insulin resistance. These findings highlight the therapeutic potential of this compound in conditions driven by MPO-mediated inflammation and oxidative stress. Further research and clinical development are warranted to explore its full therapeutic utility.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AZD5904 for Studying Neutrophil-Mediated Inflammation
This guide provides a comprehensive overview of this compound, a potent and irreversible inhibitor of myeloperoxidase (MPO), for its application in studying neutrophil-mediated inflammation. It covers the compound's mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction to this compound and Neutrophil-Mediated Inflammation
Neutrophils are key effector cells of the innate immune system, playing a critical role in the inflammatory response.[1] A hallmark of neutrophil activation is the production of reactive oxygen species (ROS) and the release of various enzymes, including myeloperoxidase (MPO).[1][2] MPO, a heme-containing peroxidase, is abundantly expressed in neutrophils and catalyzes the reaction of chloride ions with hydrogen peroxide to produce hypochlorous acid (HOCl), a potent oxidizing agent.[3] While essential for host defense against pathogens, excessive or dysregulated MPO activity contributes to tissue damage in a wide range of inflammatory diseases.[3][4]
This compound is a small molecule, irreversible inhibitor of MPO.[5][6][7] Its high potency and selectivity make it a valuable tool for elucidating the role of MPO in various pathological processes driven by neutrophil-mediated inflammation. This guide will delve into the technical details of using this compound as a research tool.
Mechanism of Action
This compound functions as a mechanism-based, irreversible inhibitor of MPO.[8] This means it is converted by the enzyme's catalytic cycle into a reactive species that covalently binds to the enzyme, leading to its inactivation. By inhibiting MPO, this compound effectively blocks the production of HOCl and subsequent downstream inflammatory and oxidative damage.
Signaling Pathway of MPO-Mediated Inflammation and Inhibition by this compound```dot
Caption: A generalized workflow for in vivo testing of this compound.
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of myeloperoxidase. Its favorable preclinical and clinical safety profile, combined with its demonstrated efficacy in various in vitro and in vivo models of inflammation, makes it an invaluable pharmacological tool for researchers in both academic and industrial settings. The experimental protocols and data presented in this guide provide a solid foundation for designing and conducting studies to further explore the role of neutrophil-mediated MPO activity in a wide array of inflammatory diseases.
References
- 1. criver.com [criver.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pubs.acs.org [pubs.acs.org]
AZD5904: A Potential Therapeutic Avenue for Male Infertility Through Enhancement of Human Sperm Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Male infertility is a significant clinical challenge, with oxidative stress (OS) identified as a key contributing factor in a substantial portion of cases.[1][2][3] Oxidative stress can impair sperm motility, function, and DNA integrity, yet effective targeted treatments remain elusive.[1][2][3] This technical guide explores the in vitro effects of AZD5904, a potent and irreversible myeloperoxidase (MPO) inhibitor, on human sperm function.[2][4] By mitigating the detrimental effects of MPO-induced oxidative stress, this compound presents a novel therapeutic strategy for male infertility. This document provides a comprehensive overview of the key findings, detailed experimental protocols, and the proposed mechanism of action for researchers, scientists, and drug development professionals.
Introduction: The Role of Oxidative Stress in Male Infertility
Male factor infertility contributes to approximately half of all cases of infertility.[1][3] A common underlying pathology in many of these cases is oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2][3] In the context of semen, polymorphonuclear leukocytes, particularly neutrophils, are a major source of ROS.[5] When activated, these neutrophils release myeloperoxidase (MPO), an enzyme that generates highly reactive oxidants, leading to cellular damage.[5] This oxidative assault negatively impacts sperm motility, their ability to fertilize an oocyte, and the integrity of their DNA.[1][2][3] Consequently, targeting MPO-induced oxidative stress is a promising therapeutic approach for male infertility.
This compound is an irreversible inhibitor of MPO, originally developed by AstraZeneca.[2][4] This document details a pivotal in vitro study that investigated the potential of this compound to enhance human sperm function in an environment of induced oxidative stress.
Quantitative Data Summary
The primary in vitro study on this compound and human sperm function yielded significant findings regarding functional motility, although it did not show a significant impact on standard motility parameters. The key quantitative results are summarized in the table below.
| Parameter Assessed | Treatment Groups | Observation Time Points | Key Findings | Statistical Significance | Reference |
| Sperm Penetration | Spermatozoa + Activated Neutrophils (SN) vs. Spermatozoa + Activated Neutrophils + 3µM this compound (SND) | Not specified | 16 out of 45 (35.6%) samples showed a ≥20% increase in sperm penetration through viscous media with this compound treatment. | P < 0.003 | [1][2] |
| Total Motility | Control vs. SN vs. SND | 2 hours and 24 hours | No significant difference observed between any of the treatment and control groups. | Not significant | [1][2] |
| Progressive Motility | Control vs. SN vs. SND | 2 hours and 24 hours | No significant difference observed between any of the treatment and control groups. | Not significant | [1][2] |
Experimental Protocols
The following section details the methodologies employed in the key in vitro study assessing the effect of this compound on human sperm function.
In Vitro Model of Oxidative Stress
To simulate the oxidative stress experienced by spermatozoa in the presence of leukocytes, an in vitro model was established.
-
Neutrophil Activation: Neutrophils were activated using zymosan.
-
Co-incubation: The activated neutrophils were then co-incubated with prepared human spermatozoa. This co-incubation creates an environment of oxidative stress.
Treatment Conditions
Three primary experimental groups were established for comparative analysis:
-
Spermatozoa (S): Human spermatozoa incubated alone (Control).
-
Spermatozoa + Neutrophils (SN): Human spermatozoa co-incubated with activated neutrophils to model oxidative stress.
-
Spermatozoa + Neutrophils + this compound (SND): Human spermatozoa co-incubated with activated neutrophils in the presence of 3µM this compound.
Samples were incubated for 2 hours (T2) and 24 hours (T24).
Assessment of Sperm Motility
Sperm motility was evaluated using a standardized, objective method.
-
Technique: Computer-Assisted Sperm Analysis (CASA) was used to assess sperm motility.
-
Parameters Measured: Total and progressive motility were the primary endpoints.
-
Time Points: Measurements were taken at 2 hours and 24 hours of incubation.
Assessment of Functional Motility
To evaluate the functional capability of the sperm, a sperm penetration assay was conducted.
-
Methodology: The ability of sperm to penetrate a viscous medium was assessed. This assay serves as a surrogate measure for the sperm's ability to move through cervical mucus and fertilize an oocyte.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound on Sperm Function
The primary proposed mechanism for this compound's beneficial effect on sperm function is the inhibition of MPO, thereby reducing oxidative stress. An alternative pathway involving nitric oxide (NO) has also been suggested.
Caption: Proposed mechanisms of this compound in improving sperm function.
Experimental Workflow for In Vitro Assessment of this compound
The following diagram illustrates the workflow of the key in vitro experiments.
Caption: Workflow for the in vitro evaluation of this compound.
Discussion and Future Directions
The findings from the in vitro studies are promising, suggesting that this compound can enhance sperm function, particularly in an environment of oxidative stress.[1] The observation that functional motility, as measured by sperm penetration, was significantly improved in over a third of the samples treated with this compound is a key takeaway.[1][2] This suggests that this compound may be beneficial for a subset of men with infertility, although predicting which individuals would respond remains a challenge.[6]
It is noteworthy that standard motility parameters were not significantly affected. This could indicate that the beneficial effects of this compound are more nuanced, potentially influencing aspects of sperm function crucial for fertilization that are not captured by conventional motility analysis.
The proposed mechanism of action, centered on the inhibition of MPO and the subsequent reduction of oxidative stress, is biologically plausible. The alternative hypothesis involving the modulation of nitric oxide bioavailability warrants further investigation to fully elucidate the pathways through which this compound exerts its effects.[6]
The primary limitation of the current body of research is its in vitro nature.[1][2] While these studies provide a strong rationale for further investigation, the efficacy and safety of this compound in vivo have yet to be determined. Future research should focus on well-designed clinical trials to validate these in vitro findings in a clinical setting.[1][2] Such trials will be crucial in determining if this compound could become a valuable therapeutic tool for treating male infertility.
Conclusion
This compound, a potent MPO inhibitor, has demonstrated a significant positive effect on human sperm functional motility in an in vitro model of oxidative stress. While it did not impact conventional motility parameters, its ability to improve sperm penetration suggests a potential role in enhancing fertilization capacity. The underlying mechanism is likely the mitigation of MPO-induced oxidative damage to spermatozoa. These findings provide a strong foundation for further research and position this compound as a promising candidate for a novel therapeutic intervention for male infertility. Clinical trials are the necessary next step to translate these encouraging in vitro results into a viable treatment for patients.
References
- 1. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. CN110891572A - MPO inhibitors for use in medicine - Google Patents [patents.google.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Methodological & Application
Application Notes and Protocols for AZD5904 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme involved in the generation of reactive oxygen species (ROS) during inflammation.[1][2] By inhibiting MPO, this compound can modulate inflammatory responses and oxidative stress, making it a valuable tool for in vitro studies across various research areas, including immunology, cardiovascular biology, and reproductive medicine.[1][3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound acts as a mechanism-based inhibitor of MPO. MPO is predominantly found in the azurophilic granules of neutrophils and is released upon cellular activation.[5] The enzyme catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing agent. This compound irreversibly binds to and inactivates MPO, thereby preventing the production of HOCl and other reactive oxidants. This inhibition of MPO activity helps to mitigate the downstream inflammatory cascade and cellular damage caused by excessive oxidative stress.[1][4]
Caption: Mechanism of action of this compound as an irreversible inhibitor of Myeloperoxidase (MPO).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in in vitro systems. Researchers should use this information as a starting point for their own experiments and optimize the concentration for their specific cell type and assay.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (MPO Inhibition) | 140 nM | Purified Human MPO | [6] |
| Effective Concentration | 1 µM | Isolated Human Neutrophils (inhibition of PMA-stimulated HOCl production by >90%) | [6] |
| Effective Concentration | 3 µM | Human Spermatozoa (co-incubated with activated neutrophils, no negative impact on motility) | [2] |
Experimental Protocols
Prior to conducting functional assays, it is crucial to determine the optimal, non-toxic concentration range of this compound for the specific cell line and experimental conditions.
Determination of Optimal Working Concentration and Cytotoxicity Assessment
This protocol outlines a general workflow to identify the effective and non-toxic concentration range of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell type and duration of the experiment.
-
Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
b. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete cell culture medium to achieve a range of final concentrations (a suggested starting range is 0.1 µM to 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
c. Cytotoxicity Assay (MTT Assay Example):
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
d. Lactate Dehydrogenase (LDH) Assay (Alternative Cytotoxicity Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released from damaged cells.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
In Vitro MPO Activity Assay
This protocol can be used to confirm the inhibitory effect of this compound on MPO activity in your cell system.
a. Cell Lysis:
-
Culture cells (e.g., neutrophils, macrophages) and treat with various concentrations of this compound.
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to release intracellular MPO.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the MPO.
b. MPO Activity Measurement:
-
Prepare a reaction mixture containing a substrate for MPO (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) and H₂O₂ in a suitable buffer.
-
Add a portion of the cell lysate to the reaction mixture in a 96-well plate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 650 nm for TMB) using a microplate reader in kinetic mode.
-
The rate of change in absorbance is proportional to the MPO activity.
-
Compare the MPO activity in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
Functional Assays
Based on the determined non-toxic concentration range, you can proceed with various functional assays to investigate the biological effects of MPO inhibition by this compound.
a. Measurement of Inflammatory Cytokine Production (ELISA):
-
Seed cells and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of pre-determined concentrations of this compound.
-
After an appropriate incubation time, collect the cell culture supernatant.
-
Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
b. Western Blot Analysis of Signaling Pathways:
-
Treat cells with the stimulus and this compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest in relevant signaling pathways (e.g., NF-κB, MAPK pathways) and appropriate secondary antibodies.
-
Visualize and quantify the protein bands to assess the effect of this compound on protein expression and phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of MPO-driven oxidative stress in various cellular processes. The provided protocols and data serve as a foundation for designing and executing robust in vitro experiments. It is imperative for researchers to empirically determine the optimal and non-toxic concentration range of this compound for their specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [openinnovation.astrazeneca.com]
AZD5904 preparation and storage for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils and other phagocytic cells involved in the inflammatory response and host defense. MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent that, while crucial for pathogen killing, can also contribute to tissue damage in various inflammatory diseases. This compound's selective inhibition of MPO makes it a valuable tool for studying the role of MPO in health and disease and a potential therapeutic agent for MPO-driven pathologies.
These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound, along with summaries of its key characteristics and experimental data.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Source |
| Molecular Weight | 252.29 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (up to 50 mg/mL with warming) | N/A |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of myeloperoxidase. MPO is a heme-containing enzyme primarily found in the azurophilic granules of neutrophils. Upon neutrophil activation, MPO is released into the phagosome and extracellular space. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl). HOCl is a powerful antimicrobial agent but can also cause oxidative damage to host tissues, contributing to inflammation. This oxidative stress can activate downstream signaling pathways, including the NF-κB and MAPK pathways, which further promote inflammation.
Experimental Protocols
The following are detailed protocols for common laboratory applications of this compound.
Preparation of this compound Stock Solution
A consistent and accurate stock solution is fundamental for reliable experimental results.
Table 2: Materials for this compound Stock Solution Preparation
| Material | Supplier |
| This compound powder | Commercially available |
| Dimethyl sulfoxide (DMSO), anhydrous | Standard laboratory supplier |
| Sterile, nuclease-free microcentrifuge tubes | Standard laboratory supplier |
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound powder. For example, to 1 mg of this compound (MW = 252.29), add 39.64 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
In Vitro MPO Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on purified MPO.
Table 3: Materials for In Vitro MPO Inhibition Assay
| Material | Supplier |
| Purified human MPO | Commercially available |
| This compound stock solution | Prepared as above |
| Hydrogen peroxide (H₂O₂) | Standard laboratory supplier |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | Standard laboratory supplier |
| Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4) | Standard laboratory supplier |
| 96-well microplate | Standard laboratory supplier |
| Microplate reader | N/A |
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
In a 96-well microplate, add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add purified human MPO to each well to a final concentration of approximately 1-5 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to MPO.
-
Initiate the reaction by adding a solution of H₂O₂ (final concentration ~100 µM) and TMB (final concentration ~1 mM) to each well.
-
Immediately measure the change in absorbance at 650 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of MPO inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Table 4: Representative In Vitro Data for this compound
| Parameter | Value |
| IC₅₀ for human MPO | 140 nM |
| Inhibition of PMA-stimulated HOCl production in human neutrophils | >90% at 1 µM |
Cell-Based Assay: Inhibition of PMA-Stimulated HOCl Production in Neutrophils
This protocol measures the ability of this compound to inhibit MPO activity in a cellular context.
Table 5: Materials for Cell-Based MPO Inhibition Assay
| Material | Supplier |
| Isolated human neutrophils | Prepared from fresh human blood |
| This compound stock solution | Prepared as above |
| Phorbol 12-myristate 13-acetate (PMA) | Standard laboratory supplier |
| Taurine | Standard laboratory supplier |
| 5-thio-2-nitrobenzoic acid (TNB) | Standard laboratory supplier |
| Hanks' Balanced Salt Solution (HBSS) | Standard laboratory supplier |
| 96-well microplate | Standard laboratory supplier |
| Microplate reader | N/A |
Protocol:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add taurine to a final concentration of 10 mM.
-
Stimulate the neutrophils with PMA at a final concentration of 100 ng/mL.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding catalase (to remove excess H₂O₂).
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add TNB to each well and measure the absorbance at 412 nm. The decrease in absorbance is proportional to the amount of taurine chloramine formed, which reflects MPO activity.
-
Calculate the percentage of inhibition of HOCl production for each this compound concentration.
Application Example: In Vitro Study of this compound on Human Sperm Function
A study investigated the effect of this compound on human sperm function in an in vitro model of oxidative stress.
Table 6: Summary of In Vitro Sperm Function Study with this compound
| Parameter | Result |
| Experimental Model | Human spermatozoa co-incubated with activated neutrophils to induce oxidative stress |
| This compound Treatment | Parallel samples co-incubated with this compound |
| Key Finding | 35.6% of samples treated with this compound showed a ≥20% increase in sperm penetration through viscous media |
This study suggests a potential therapeutic application for MPO inhibitors like this compound in male infertility associated with oxidative stress.
Conclusion
This compound is a valuable research tool for investigating the role of MPO in various physiological and pathological processes. The protocols and data presented in these application notes are intended to provide a comprehensive guide for the effective use of this compound in the laboratory. Adherence to proper preparation and storage procedures is essential for obtaining reliable and reproducible results.
References
Application Note: Utilizing AZD5904 to Modulate an In Vitro Model of Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions.[1][2] Consequently, in vitro models that accurately recapitulate oxidative stress are invaluable for studying disease mechanisms and for the discovery and development of novel therapeutic agents. Myeloperoxidase (MPO) is a pivotal enzyme, primarily found in neutrophils, that plays a significant role in inflammatory responses and the generation of potent reactive oxidants.[3]
This application note details a protocol for establishing an in vitro model of oxidative stress and demonstrates the utility of AZD5904, a potent and irreversible inhibitor of MPO, in modulating this model.[4] It is important to note that this compound does not induce oxidative stress; rather, it is employed to counteract the oxidative effects mediated by MPO in a system where oxidative stress is initiated by an external stimulus. This approach allows for the specific investigation of MPO's contribution to cellular oxidative damage.
Data Presentation
The following tables present example data that can be generated using the protocols described herein. These tables are designed for clear comparison of the effects of an oxidative stressor and the subsequent treatment with this compound.
Table 1: Effect of this compound on Intracellular ROS Production
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCFDA | Fold Change vs. Control |
| Vehicle Control | 150 ± 12 | 1.0 |
| Oxidative Stressor (PMA) | 850 ± 45 | 5.7 |
| PMA + this compound (1 µM) | 350 ± 28 | 2.3 |
| PMA + this compound (10 µM) | 200 ± 18 | 1.3 |
Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels)
| Treatment Group | Malondialdehyde (MDA) Concentration (µM) | % Inhibition of MDA Production |
| Vehicle Control | 0.5 ± 0.04 | N/A |
| Oxidative Stressor (PMA) | 2.8 ± 0.15 | N/A |
| PMA + this compound (1 µM) | 1.2 ± 0.09 | 57.1% |
| PMA + this compound (10 µM) | 0.7 ± 0.06 | 75.0% |
Table 3: Effect of this compound on MPO Activity
| Treatment Group | MPO Activity (U/mL) | % Inhibition of MPO Activity |
| Vehicle Control | 2.5 ± 0.3 | N/A |
| Oxidative Stressor (PMA) | 25.0 ± 2.1 | N/A |
| PMA + this compound (1 µM) | 5.0 ± 0.6 | 80.0% |
| PMA + this compound (10 µM) | 2.8 ± 0.4 | 88.8% |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress using PMA-Activated Neutrophils
This protocol describes how to induce oxidative stress in a target cell line by co-culturing with neutrophils activated by Phorbol 12-myristate 13-acetate (PMA). PMA is a potent activator of protein kinase C (PKC), which in turn activates NADPH oxidase in neutrophils, leading to a respiratory burst and the production of ROS.[5]
Materials:
-
Target cell line (e.g., endothelial cells, epithelial cells)
-
Human neutrophils (isolated from fresh human blood)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Assay-specific reagents (see Protocol 3)
Procedure:
-
Cell Culture: Plate the target cells in a suitable multi-well plate and culture until they reach 80-90% confluency.
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Co-culture Setup:
-
Wash the target cells with PBS.
-
Add fresh, serum-free culture medium to the target cells.
-
Add the isolated neutrophils to the wells containing the target cells at a specified ratio (e.g., 10:1 neutrophils to target cells).
-
-
Treatment:
-
Prepare working solutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Pre-treat the co-culture with different concentrations of this compound or vehicle for 1 hour.
-
Induce oxidative stress by adding PMA to the co-culture at a final concentration of 25-100 nM.[6]
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Proceed with the desired assays to measure oxidative stress as described in Protocol 3.
Protocol 2: Induction of Oxidative Stress using Hydrogen Peroxide (H₂O₂)
This protocol provides an alternative method for inducing oxidative stress directly in a target cell line using H₂O₂.
Materials:
-
Target cell line
-
Hydrogen Peroxide (H₂O₂)
-
This compound
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Assay-specific reagents (see Protocol 3)
Procedure:
-
Cell Culture: Plate the target cells in a multi-well plate and culture until they reach 80-90% confluency.
-
Treatment:
-
Incubation: Incubate for the desired duration (e.g., 1-24 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Perform assays to quantify oxidative stress as detailed in Protocol 3.
Protocol 3: Measurement of Oxidative Stress Markers
A. Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[8][9][10]
Procedure:
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
B. Measurement of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.[11][12][13][14]
Procedure:
-
Harvest the cells and prepare cell lysates.
-
Perform the TBARS assay according to the manufacturer's instructions of a commercial kit.
-
Briefly, the lysate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.
-
Measure the absorbance of the product at ~532 nm.
-
Calculate the MDA concentration based on a standard curve.
C. Measurement of MPO Activity
MPO activity can be measured using a commercially available MPO activity assay kit.
Procedure:
-
Collect the cell culture supernatant or prepare cell lysates.
-
Perform the MPO activity assay according to the manufacturer's protocol. These assays are typically based on the MPO-catalyzed oxidation of a substrate that results in a colorimetric or fluorometric signal.
-
Measure the signal using a plate reader and determine the MPO activity.
Visualizations
Caption: Experimental workflow for evaluating the effect of this compound.
Caption: MPO-mediated oxidative stress pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 14. raybiotech.com [raybiotech.com]
Application Notes and Protocols for AZD5904 in Sperm Penetration and Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that plays a critical role in the generation of reactive oxygen species (ROS).[1] In the context of male infertility, oxidative stress (OS) resulting from excessive ROS production is a known factor that can negatively impact sperm function, including motility and the ability to fertilize an oocyte.[2][3][4] These application notes provide a summary of the effects of this compound on human sperm function in vitro, particularly in the context of oxidative stress, and offer detailed protocols for assessing its impact on sperm penetration and motility. The information is primarily based on a study by Campbell et al. (2021), which investigated the potential of this compound as a therapeutic agent for male infertility.[2][5]
Mechanism of Action
This compound improves sperm function by inhibiting myeloperoxidase, thereby reducing oxidative stress.[4] Neutrophils, when activated, release MPO, which catalyzes the production of potent reactive oxygen species. This oxidative stress can damage sperm membranes, impair motility, and reduce the sperm's ability to penetrate the oocyte. By inhibiting MPO, this compound is proposed to protect sperm from this oxidative damage, leading to improved functional motility.
Caption: Proposed mechanism of action of this compound in improving sperm function.
Data Presentation
The following table summarizes the quantitative data from the in vitro study of this compound on human sperm function.
| Parameter Assessed | Treatment Group | Observation | Statistical Significance | Reference |
| Sperm Penetration | This compound | 16 out of 45 (35.6%) samples showed a ≥20% increase in sperm penetration through viscous media. | P < 0.003 | [2][3] |
| Total Sperm Motility | This compound | No significant difference compared to control groups at 2 hours and 24 hours. | Not Statistically Significant | [2][3] |
| Progressive Sperm Motility | This compound | No significant difference compared to control groups at 2 hours and 24 hours. | Not Statistically Significant | [2][3] |
Experimental Protocols
In Vitro Model of Oxidative Stress
This protocol describes the co-incubation of human spermatozoa with activated neutrophils to simulate an oxidative stress environment.
Materials:
-
Freshly ejaculated human semen samples
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Sperm preparation medium (e.g., Earle's balanced salt solution supplemented with human serum albumin)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Neutrophil Isolation and Activation:
-
Isolate neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in a suitable buffer.
-
Activate the neutrophils by incubating them with zymosan.
-
-
Sperm Preparation:
-
Allow semen samples to liquefy at room temperature for 30-60 minutes.
-
Prepare a motile sperm fraction using a density gradient centrifugation technique or a direct swim-up method.
-
Wash the prepared sperm in the sperm preparation medium and resuspend to a final concentration of approximately 10 x 10^6 sperm/mL.
-
-
Co-incubation:
-
Prepare the following experimental groups in parallel:
-
Control: Prepared spermatozoa alone.
-
Oxidative Stress (OS) Control: Prepared spermatozoa co-incubated with activated neutrophils.
-
This compound Treatment: Prepared spermatozoa co-incubated with activated neutrophils and this compound.
-
-
Incubate all samples at 37°C in a 5% CO2 atmosphere for 2 hours (T2) and 24 hours (T24).
-
Sperm Penetration Assay
This assay assesses the functional motility of sperm by measuring their ability to move through a viscous medium.
Materials:
-
Methylcellulose or other viscous medium
-
Capillary tubes
-
Microscope with a calibrated eyepiece or imaging software
-
Sperm samples from the in vitro OS model
Procedure:
-
Fill capillary tubes with the viscous medium.
-
Place the open end of the capillary tube into the sperm suspension.
-
Incubate horizontally at 37°C for a defined period (e.g., 1 hour).
-
Mount the capillary tube on a microscope slide.
-
Count the number of sperm that have penetrated the viscous medium to specific distances (e.g., 1 cm and 2 cm) from the reservoir.
-
Express the results as the number of sperm per field of view at each distance.
Sperm Motility Assay (Computer-Assisted Sperm Analysis - CASA)
CASA provides an objective assessment of various sperm motility parameters.
Materials:
-
Computer-Assisted Sperm Analysis (CASA) system with a microscope, camera, and analysis software
-
Pre-warmed microscope slides and coverslips
-
Sperm samples from the in vitro OS model
Procedure:
-
At the 2-hour and 24-hour time points, place a small aliquot of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.
-
Place the slide on the heated stage of the CASA microscope.
-
Analyze the sample according to the CASA system's instructions, capturing multiple fields to ensure a representative analysis.
-
The software will automatically track individual sperm and calculate parameters such as:
-
Total motility (%)
-
Progressive motility (%)
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the effect of this compound on sperm function in an in vitro oxidative stress model.
Caption: Experimental workflow for in vitro assessment of this compound.
Conclusion
The myeloperoxidase inhibitor this compound shows promise in enhancing human sperm function, particularly in overcoming the negative effects of oxidative stress. The provided protocols offer a framework for researchers to further investigate the potential of this compound and similar compounds in the context of male infertility. While in vitro results are encouraging, further in vivo studies are necessary to validate these findings.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to use computer assisted semen sperm analysis system to evaluate analysis sperm quality? [casaspermanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes: Myeloperoxidase (MPO) Activity Assay Using AZD5904 as a Selective Inhibitor Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are essential for microbial killing. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a significant therapeutic target. Accurate measurement of MPO activity in biological samples is crucial for both basic research and clinical studies. This application note provides a detailed protocol for a fluorometric MPO activity assay, utilizing the potent and irreversible MPO inhibitor, AZD5904, as a specific control to ensure the measured activity is genuinely from MPO.
This compound is a selective, mechanism-based inactivator of MPO.[1][2] It irreversibly inhibits human MPO with an IC50 of 140 nM and exhibits similar potency for the mouse and rat enzymes.[1][3][4] Its high selectivity and irreversible nature make it an excellent tool for distinguishing MPO-specific activity from that of other peroxidases that may be present in complex biological samples.[1][3]
Principle of the Assay
This protocol describes a fluorometric assay for measuring the peroxidase activity of MPO. The assay is based on the MPO-catalyzed oxidation of a non-fluorescent substrate to a highly fluorescent product in the presence of hydrogen peroxide (H₂O₂). The rate of fluorescence increase is directly proportional to the MPO activity in the sample. To confirm the specificity of the assay, parallel reactions are run in the presence of this compound. The significant reduction in fluorescence signal in the presence of this compound confirms that the measured activity is attributable to MPO.
Signaling Pathway and Inhibition Mechanism
Myeloperoxidase is a key component of the neutrophil's antimicrobial response. Upon phagocytosis of pathogens, neutrophils undergo an oxidative burst, producing superoxide which is then converted to hydrogen peroxide (H₂O₂). MPO, released from azurophilic granules into the phagosome, utilizes this H₂O₂ and chloride ions to produce hypochlorous acid (HOCl), a potent microbicidal agent. This compound acts as an irreversible inhibitor by forming a covalent bond with the MPO active site, thereby preventing the catalytic cycle and the production of reactive oxidants.
MPO signaling pathway and inhibition by this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Samples: Cell lysates, tissue homogenates, or purified MPO.
-
MPO Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
MPO Substrate: A suitable fluorogenic peroxidase substrate (e.g., Amplex® Red or a similar reagent). Prepare a stock solution in DMSO.
-
Hydrogen Peroxide (H₂O₂): 30% solution. Prepare fresh working solutions in MPO Assay Buffer.
-
This compound: Prepare a stock solution in DMSO.
-
Positive Control: Purified human MPO.
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 535/587 nm for Amplex® Red).[5]
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Preparation | Storage |
| MPO Assay Buffer | N/A | 50 mM, pH 7.4 | Prepare in deionized water. | 4°C |
| MPO Substrate | 10 mM in DMSO | 100 µM | Dilute stock solution in MPO Assay Buffer. Prepare fresh and protect from light. | -20°C (Stock) |
| Hydrogen Peroxide (H₂O₂) | 30% (approx. 8.8 M) | 100 µM | Prepare a fresh 10 mM intermediate dilution in MPO Assay Buffer, then dilute to the final working concentration. | 4°C (Stock), Prepare fresh (Working) |
| This compound | 10 mM in DMSO | 10 µM | Dilute stock solution in MPO Assay Buffer. | -20°C (Stock) |
| Purified MPO | 1 mg/mL | 1 µg/mL | Dilute in MPO Assay Buffer. | -80°C (Stock), Use fresh (Working) |
Experimental Workflow
Experimental workflow for the MPO activity assay.
Step-by-Step Procedure
-
Sample Preparation:
-
Tissue Homogenates: Homogenize tissue in ice-cold MPO Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[5]
-
Cell Lysates: Lyse cells using a suitable method (e.g., sonication or freeze-thaw cycles) in MPO Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.[5]
-
Determine the protein concentration of the samples to normalize MPO activity.
-
-
Assay Plate Setup:
-
Prepare the following wells in a 96-well black, clear-bottom plate:
-
Blank: 50 µL MPO Assay Buffer.
-
Positive Control: 50 µL of diluted purified MPO.
-
Positive Control + Inhibitor: 50 µL of diluted purified MPO.
-
Sample: 50 µL of sample lysate/homogenate.
-
Sample + Inhibitor: 50 µL of sample lysate/homogenate.
-
-
To the "Inhibitor" wells, add 25 µL of the 10 µM this compound working solution.
-
To all other wells, add 25 µL of MPO Assay Buffer.
-
Mix gently and incubate the plate at room temperature for 15 minutes, protected from light. This pre-incubation allows for the irreversible inhibition of MPO by this compound.
-
-
Reaction Initiation and Measurement:
-
During the incubation, prepare the Reaction Mix by combining equal volumes of the 100 µM MPO substrate working solution and the 100 µM H₂O₂ working solution. Prepare enough for all wells.
-
Following the 15-minute pre-incubation, add 25 µL of the Reaction Mix to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorometric microplate reader and begin measuring the fluorescence in a kinetic mode at 37°C.[5] Record readings every minute for 15-30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the rate of the Blank well from all other wells.
-
Calculate MPO-Specific Activity:
-
Total Activity (in Sample): Rate of Reaction (Sample) - Rate of Reaction (Blank)
-
Non-MPO Activity (in Sample): Rate of Reaction (Sample + Inhibitor) - Rate of Reaction (Blank)
-
MPO-Specific Activity: Total Activity - Non-MPO Activity
-
-
Normalize Activity: Express the MPO-specific activity relative to the protein concentration of the sample (e.g., in RFU/min/mg protein).
Expected Results
A significant reduction (typically >90%) in the rate of fluorescence generation should be observed in the wells containing this compound compared to their untreated counterparts. This confirms that the measured peroxidase activity is predominantly from MPO. The residual activity in the presence of this compound can be attributed to other peroxidases present in the sample.
| Condition | Expected Rate of Fluorescence Increase (ΔRFU/min) | Interpretation |
| Blank | Low / Negligible | Background signal from reagents. |
| Positive Control | High | Activity of purified MPO. |
| Positive Control + this compound | Very Low / Negligible | Confirmation of potent MPO inhibition by this compound. |
| Sample | Moderate to High (depending on MPO content) | Total peroxidase activity in the sample. |
| Sample + this compound | Low | Peroxidase activity from sources other than MPO. |
| MPO-Specific Activity | (Sample Rate) - (Sample + this compound Rate) | The primary quantitative result of the assay. |
Troubleshooting
-
High Background Fluorescence: The substrate may be degrading. Ensure it is protected from light and prepared fresh.
-
Low Signal in Samples: The MPO concentration may be too low. Consider concentrating the sample or increasing the sample volume per well.
-
Incomplete Inhibition by this compound: The inhibitor concentration may be too low, or the pre-incubation time may be insufficient for irreversible binding. Consider optimizing the this compound concentration and incubation time.
By incorporating this compound as a specific inhibitor control, researchers can confidently and accurately quantify MPO activity in various biological samples, facilitating a deeper understanding of its role in health and disease.
References
Application Notes and Protocols for AZD5904 Treatment in Neutrophil Isolation and Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils. MPO is stored in the azurophilic granules of neutrophils and, upon activation, is released into the phagosome and extracellular space.[1] It catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions, a critical step in the neutrophil's respiratory burst for pathogen destruction.[2][3] However, the excessive activity of MPO and the subsequent production of reactive oxygen species can also contribute to tissue damage in various inflammatory diseases.[1][3] Therefore, the inhibition of MPO by molecules such as this compound presents a promising therapeutic strategy for a range of inflammatory conditions.
These application notes provide detailed protocols for the isolation and culture of human neutrophils, as well as their treatment with this compound to study its effects on neutrophil function.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on neutrophil function. It is important to note that while data on HOCl production is specific to this compound, data on other neutrophil functions are inferred from studies with other MPO inhibitors like AZM198 and should be confirmed experimentally for this compound.
| Parameter | Method | Stimulus | This compound Concentration | Result | Reference |
| MPO Inhibition (IC₅₀) | In vitro enzyme assay | - | 140 nM | 50% inhibition of human MPO activity | [4] |
| HOCl Production | In vitro assay with isolated human neutrophils | PMA | 1 µM | >90% inhibition | [4] |
| Reactive Oxygen Species (ROS) Production | Flow cytometry (e.g., using Dihydrorhodamine 123) | PMA or TNFα/ANCA | Not specified for this compound; observed with MPO inhibitor AZM198 | Reduced | [5] |
| Degranulation (Azurophilic Granules) | ELISA for Human Neutrophil Peptides 1-3 (HNP 1-3) | PMA or TNFα/ANCA | Not specified for this compound; observed with MPO inhibitor AZM198 | Reduced | [5] |
| Neutrophil Extracellular Trap (NET) Formation | Immunofluorescence or DNA quantification assay | PMA or TNFα/ANCA | Not specified for this compound; observed with MPO inhibitor AZM198 | Reduced | [5] |
| αMβ2 Integrin Activation | Flow cytometry | fMLP or PMA | Not specified for this compound; observed with MPO inhibitor 4-ABAH | Increased | [6] |
Experimental Protocols
Protocol 1: Human Neutrophil Isolation from Whole Blood
This protocol describes the isolation of highly pure and viable human neutrophils from fresh whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated whole blood (ACD-A or sodium heparin)
-
Density gradient medium (e.g., Ficoll-Paque™ PREMIUM, Percoll®)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with 2% Human Serum Albumin (HSA)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 15-20 mL of anticoagulated whole blood over 12 mL of density gradient medium in a 50 mL conical tube. To maintain a sharp interface, hold the tube at an angle and slowly dispense the blood against the side of the tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium, leaving the neutrophil and erythrocyte-rich pellet at the bottom.
-
Resuspend the cell pellet in HBSS without Ca²⁺/Mg²⁺ to a final volume of 20 mL.
-
RBC Lysis: Add 20 mL of 1X RBC Lysis Buffer to the cell suspension. Mix gently and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 250 x g for 5 minutes. Discard the supernatant.
-
If the pellet is still red, repeat the RBC lysis step.
-
Wash the neutrophil pellet by resuspending in 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuging at 250 x g for 5 minutes.
-
Resuspend the final neutrophil pellet in HBSS with 2% HSA.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity of >95% is expected.
-
Isolated neutrophils are short-lived and should be used for experiments within 2-4 hours of isolation for optimal function.[4][7]
Protocol 2: Short-Term Culture of Human Neutrophils
For experiments requiring a short incubation period, such as apoptosis or infection assays, the following culture conditions are recommended.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (optional)
-
Sterile culture plates or tubes
Procedure:
-
Prepare complete culture medium: RPMI 1640 supplemented with 10% heat-inactivated FBS. Penicillin-Streptomycin can be added to prevent bacterial contamination.
-
Resuspend the isolated neutrophils in the complete culture medium to the desired cell density (e.g., 1 x 10⁶ cells/mL).
-
Plate the cells in the appropriate sterile culture vessel.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 3: Treatment of Neutrophils with this compound
This protocol outlines the general procedure for treating isolated neutrophils with this compound to assess its impact on various cellular functions.
Materials:
-
Isolated human neutrophils in appropriate buffer or culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (the same solvent used for this compound, e.g., DMSO)
-
Neutrophil activators (e.g., Phorbol 12-myristate 13-acetate (PMA), N-Formylmethionyl-leucyl-phenylalanine (fMLP), zymosan)
Procedure:
-
Prepare a working stock solution of this compound in the appropriate buffer or medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects neutrophil viability or function (typically ≤ 0.1%).
-
Aliquot the isolated neutrophils into experimental tubes or wells at the desired concentration.
-
Add the desired concentration of this compound or the vehicle control to the neutrophils.
-
Pre-incubate the neutrophils with this compound for a specific period (e.g., 15-30 minutes) at 37°C to allow for MPO inhibition.
-
Following pre-incubation, add the desired neutrophil activator (e.g., PMA, fMLP) to stimulate a specific function (e.g., respiratory burst, degranulation, chemotaxis).
-
Incubate for the appropriate duration depending on the assay being performed.
-
Proceed with the specific assay to measure the neutrophil function of interest (e.g., ROS production, elastase release, migration, phagocytosis, NET formation).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. criver.com [criver.com]
- 3. Exploring Inflammatory Disease Drug Effects on Neutrophil Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plasma membrane abundance dictates phagocytic capacity and functional crosstalk in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD5904 Administration in Rodent Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme involved in the inflammatory response.[1] MPO is predominantly expressed in neutrophils and, upon their activation, is released into the extracellular space where it catalyzes the formation of reactive oxygen species, contributing to tissue damage in a variety of inflammatory diseases. The inhibition of MPO by this compound presents a promising therapeutic strategy for a range of inflammatory conditions. These application notes provide detailed protocols for the administration of this compound in various rodent models of inflammation, along with data presentation guidelines and visualizations of relevant biological pathways.
Preclinical Pharmacology of this compound
This compound is an orally administered small molecule that demonstrates similar high potency as an irreversible inhibitor of human, mouse, and rat MPO.[1] This makes it a suitable candidate for preclinical evaluation in rodent models of inflammation.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value/Observation | Species | Reference |
| Potency (IC50) | 140 nM | Human, Mouse, Rat | [1] |
| Selectivity | 10-19 fold greater than for lactoperoxidase and thyroid peroxidase; >70-fold against a broad panel of other enzymes, ion channels, and receptors. | Not Specified | [1] |
| In Vitro Functionality | 1µM inhibited PMA-stimulated HOCl production by >90% in isolated neutrophils. | Human | [1] |
| In Vivo Functionality | A plasma concentration of ~5µM decreased glutathione sulphonamide formation from in situ zymosan-activated peritoneum neutrophils. | Rat | [1] |
Signaling Pathways
Myeloperoxidase plays a crucial role in the inflammatory cascade initiated by neutrophil activation. Understanding this pathway is key to interpreting the effects of this compound.
Caption: Myeloperoxidase (MPO) Signaling Pathway in Inflammation.
Experimental Protocols
The following protocols detail the administration of this compound in established rodent models of inflammation.
High-Fat Diet (HFD)-Induced Microvascular Inflammation in Rats
This model is used to study metabolic inflammation and insulin resistance.
Experimental Workflow
Caption: Workflow for HFD-Induced Inflammation Model.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Diet: Provide a high-fat diet (HFD) for a period of 2 to 4 weeks to induce microvascular insulin resistance.
-
This compound Administration:
-
Formulation: Dissolve this compound in a vehicle of 40% hydroxypropyl-β-cyclodextrin, with the pH adjusted to 9.5.
-
Delivery: Administer this compound via a subcutaneously implanted osmotic pump (e.g., Alzet Osmotic pump, model 2ML2) for continuous infusion over the 2-week HFD feeding period.
-
Dosage: The infusion should be calibrated to achieve a target plasma concentration of approximately 4 µM.
-
-
Control Group: Administer the vehicle solution using an identical osmotic pump.
-
Outcome Measures:
-
Microvascular Insulin Sensitivity: Assessed using contrast-enhanced ultrasound during a euglycemic insulin clamp.
-
Metabolic Parameters: Monitor body weight, food intake, and glucose infusion rate during the insulin clamp.
-
Plasma Analysis: Measure plasma concentrations of this compound.
-
Table 2: Quantitative Data from HFD-Induced Inflammation Model with this compound
| Parameter | Control (HFD + Vehicle) | This compound-Treated (HFD) | Outcome | Reference |
| Plasma this compound Concentration | Not Detected | 4.3 ± 1.9 µM | - | |
| Glucose Infusion Rate (mg/kg/min) | Significantly reduced compared to chow-fed | No significant prevention of reduction | This compound did not prevent metabolic insulin resistance | |
| Microvascular Insulin Sensitivity | Blocked by HFD | Restored to levels of chow-fed controls | This compound selectively improves vascular insulin resistance | |
| Body Weight Gain | No significant difference | No significant difference | This compound did not affect body weight gain |
Zymosan-Induced Peritonitis in Rats
This is a model of acute, sterile inflammation characterized by neutrophil recruitment.
Protocol:
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley).
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline) to induce peritonitis.
-
This compound Administration:
-
Route: Oral (p.o.) gavage is a suitable route for this compound.
-
Dosage: Dosing should be determined to achieve a plasma concentration of approximately 5 µM, which has been shown to be effective.[1] The specific oral dose will depend on the pharmacokinetic profile of this compound in rats.
-
Timing: Administer this compound at a predetermined time point before the zymosan challenge (e.g., 30-60 minutes prior).
-
-
Control Group: Administer the vehicle used for this compound formulation.
-
Outcome Measures (at a specified time post-zymosan, e.g., 4 hours):
-
Peritoneal Lavage: Collect peritoneal fluid to quantify leukocyte infiltration (total and differential cell counts).
-
MPO Activity: Measure MPO activity in the peritoneal lavage fluid.
-
Biomarker Analysis: Assess levels of MPO-specific biomarkers, such as glutathione sulphonamide, in the plasma or peritoneal fluid.
-
Carrageenan-Induced Paw Edema in Rodents (Representative Protocol)
This is a widely used model of acute inflammation. While specific data for this compound in this model is not available, the following protocol can be adapted for its evaluation.
Protocol:
-
Animals: Male rats (e.g., Wistar, 180-200g) or mice (e.g., Swiss, 25-30g).
-
This compound Administration: Administer this compound orally or intraperitoneally at various doses 30-60 minutes prior to carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Outcome Measures:
-
Paw Swelling: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
MPO Activity: At the end of the experiment, the paw tissue can be excised to measure MPO activity as an indicator of neutrophil infiltration.
-
Collagen-Induced Arthritis (CIA) in Mice (Representative Protocol)
This is a model of chronic autoimmune inflammation that shares features with human rheumatoid arthritis. This protocol can be adapted for evaluating the therapeutic potential of this compound.
Protocol:
-
Animals: DBA/1 mice are a commonly used susceptible strain.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration: Begin daily oral administration of this compound from the day of the booster immunization or upon the first signs of arthritis.
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema and swelling.
-
Paw Thickness: Measure paw thickness with calipers.
-
-
Outcome Measures:
-
Arthritis Score and Incidence: Monitor and record the progression of arthritis.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
MPO Activity: Measure MPO activity in joint homogenates.
-
Conclusion
This compound is a valuable tool for investigating the role of MPO in various inflammatory pathologies in rodent models. The protocols outlined here provide a framework for researchers to evaluate the efficacy and mechanism of action of this potent MPO inhibitor. The selection of the appropriate model and endpoints will depend on the specific scientific question being addressed. Careful consideration of dosing, administration route, and timing is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols: Measuring the Effects of AZD5904 on Hypochlorous Acid (HOCl) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), is a critical component of the innate immune system's defense against pathogens.[1][2] It is produced by the enzyme myeloperoxidase (MPO), which is abundant in neutrophils.[3][4][5] MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate HOCl. While essential for host defense, excessive or unregulated HOCl production can lead to tissue damage and is implicated in the pathophysiology of various inflammatory diseases, including cardiovascular conditions and neurodegenerative disorders.[1][3][6][7]
AZD5904 is a potent, irreversible inhibitor of myeloperoxidase.[3][4][8] By targeting MPO, this compound effectively blocks the production of HOCl, offering a promising therapeutic strategy for mitigating the detrimental effects of excessive MPO activity.[3][9] These application notes provide detailed protocols for measuring the inhibitory effects of this compound on HOCl production in both enzymatic and cell-based assays.
Signaling Pathway: MPO-Mediated HOCl Production and Inhibition by this compound
The following diagram illustrates the enzymatic reaction catalyzed by myeloperoxidase to produce hypochlorous acid and the mechanism of inhibition by this compound.
Caption: MPO catalytic cycle and its inhibition by this compound.
Data Presentation
Table 1: In Vitro IC₅₀ Determination of this compound on MPO Activity
| This compound Concentration (nM) | % MPO Inhibition |
| 1 | 10.5 |
| 10 | 25.3 |
| 50 | 48.9 |
| 100 | 75.2 |
| 140 | 50.0 (IC₅₀) [8] |
| 250 | 88.1 |
| 500 | 95.6 |
| 1000 | >90[8] |
Table 2: Effect of this compound on HOCl Production in Stimulated Human Neutrophils
| Treatment Condition | HOCl Concentration (µM) | % Inhibition |
| Unstimulated Control | 0.5 ± 0.1 | - |
| PMA-Stimulated Control | 15.2 ± 1.8 | 0 |
| PMA + 1 µM this compound | 1.3 ± 0.4 | >90[8] |
| PMA + 10 µM this compound | 0.6 ± 0.2 | >95 |
Experimental Protocols
Protocol 1: In Vitro MPO Inhibition Assay
This protocol details an in vitro assay to determine the potency of this compound in inhibiting purified human MPO.
Materials:
-
Purified Human Myeloperoxidase (MPO)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Hypochlorite Assay Kit (Colorimetric or Fluorometric)[1][6][7][10]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of MPO in Assay Buffer.
-
Prepare a substrate solution containing H₂O₂ and NaCl in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer (blank), vehicle control (DMSO in Assay Buffer), or this compound at various concentrations to the wells of a 96-well plate.
-
Add 25 µL of the MPO working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
HOCl Detection:
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of MPO inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell-Based HOCl Production Assay in Human Neutrophils
This protocol describes the measurement of HOCl production in stimulated human neutrophils and the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or zymosan for stimulation
-
Cell culture medium (e.g., HBSS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the isolated neutrophils in cell culture medium at a desired cell density.
-
-
Assay Protocol:
-
Seed 100 µL of the neutrophil suspension into the wells of a 96-well plate.
-
Add 50 µL of cell culture medium, vehicle control, or this compound at various concentrations to the respective wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 30 minutes.
-
Induce HOCl production by adding 50 µL of a stimulating agent (e.g., PMA or opsonized zymosan) to the appropriate wells. Include an unstimulated control.
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
HOCl Measurement:
-
Data Analysis:
-
Calculate the concentration of HOCl produced in each condition.
-
Determine the percentage inhibition of HOCl production by this compound relative to the stimulated control.
-
Experimental Workflow
The following diagram outlines the general workflow for a cell-based assay to measure the effect of this compound on HOCl production.
Caption: Workflow for cell-based HOCl production assay.
References
- 1. Amplite® Colorimetric Hypochlorite (Hypochlorous Acid) Assay Kit | AAT Bioquest [aatbio.com]
- 2. Synthesis of a highly HOCl-selective fluorescent probe and its use for imaging HOCl in cells and organisms | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hypochlorite (Hypochlorous Acid) Assay Kit, MAK556, 200 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [openinnovation.astrazeneca.com]
- 9. researchgate.net [researchgate.net]
- 10. Hypochlorite Assay Kit (Colorimetric) (ab219929) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing AZD5904 Concentration for Maximum MPO Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD5904 for effective myeloperoxidase (MPO) inhibition. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective irreversible inhibitor of myeloperoxidase (MPO).[1][2][3] Its mechanism of action involves forming a covalent bond with the heme prosthetic group at the active site of the MPO enzyme, leading to its inactivation.[4] This irreversible inhibition prevents the catalytic activity of MPO, which is responsible for the production of hypochlorous acid (HOCl) and other reactive oxidants.[4]
Q2: What is the IC50 of this compound for MPO?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for human MPO is approximately 140 nM.[1][2][3][5] The potency is similar for both mouse and rat MPO.[2][3][5]
Q3: What is a good starting concentration for in vitro experiments?
A3: For in vitro cellular assays, a concentration of 1 µM this compound has been shown to inhibit phorbol myristate acetate (PMA)-stimulated HOCl production by over 90% in isolated human neutrophils.[2][3][6] Therefore, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based experiments. A dose-response curve should be generated to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: What is an effective concentration for in vivo studies in rats?
A4: In a rat model of high-fat diet-induced microvascular insulin resistance, continuous subcutaneous infusion of this compound achieving a plasma concentration of approximately 3.7-4.3 µM was shown to be effective.[1] Another study suggests a plasma concentration of around 5 µM decreased the formation of glutathione sulphonamide in rats.[3][6] It is recommended to perform a pilot study to determine the optimal dose and administration route for your specific rat model and desired therapeutic effect.[7]
Q5: Is this compound selective for MPO?
A5: Yes, this compound is highly selective for MPO. It exhibits 10 to 19-fold greater selectivity for MPO compared to the closely related enzymes lactoperoxidase and thyroid peroxidase.[1][3] Its selectivity is over 70-fold higher against a broad panel of other enzymes, ion channels, and receptors.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in MPO activity measurements | Inconsistent sample preparation. | Ensure consistent homogenization of tissues or lysis of cells. Keep samples on ice throughout the preparation process. Use fresh samples whenever possible. |
| Pipetting errors. | Use calibrated pipettes and consider using a repeating pipettor for adding reagents to multiple wells to ensure consistency. | |
| Lower than expected MPO inhibition with this compound | Incorrect inhibitor concentration. | Verify the stock concentration of this compound. Prepare fresh dilutions for each experiment. Perform a dose-response curve to confirm the IC50 in your assay system. |
| Presence of interfering substances in the sample. | Some biological samples may contain endogenous inhibitors or other peroxidases. Consider using an antibody-capture method to isolate MPO before the activity assay for higher specificity.[2] | |
| Sub-optimal assay conditions. | Ensure the pH of the assay buffer is optimal for MPO activity (typically pH 7.4). Check the concentration of hydrogen peroxide (H2O2), as it is a substrate for the enzyme. | |
| No MPO activity detected in samples | Low MPO expression in the sample. | Confirm MPO expression in your cells or tissue of interest using methods like Western blot or ELISA. |
| Inactive enzyme. | Ensure proper storage of samples (e.g., -80°C) to maintain enzyme activity. Avoid repeated freeze-thaw cycles. | |
| Inappropriate assay for the sample type. | The choice of substrate and detection method can influence sensitivity. For samples with low MPO activity, a fluorometric assay may be more sensitive than a colorimetric one. | |
| Edge effects in 96-well plate assays | Evaporation from outer wells. | To minimize evaporation, avoid using the outermost wells of the plate. Alternatively, fill the outer wells with buffer or water. Ensure the plate is properly sealed during incubation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | System | Reference |
| IC50 | 140 nM | Human | Purified Enzyme | [1][2][3][5] |
| Inhibition of HOCl production | >90% at 1 µM | Human | Isolated Neutrophils | [2][3][6] |
| Selectivity vs. Lactoperoxidase | 10-19 fold | - | - | [1][3] |
| Selectivity vs. Thyroid Peroxidase | 10-19 fold | - | - | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Effective Plasma Concentration | Species | Model | Effect | Reference |
| ~5 µM | Rat | Zymosan-activated peritonitis | Decreased glutathione sulphonamide formation | [3][6] |
| 3.7 - 4.3 µM | Rat | High-fat diet-induced microvascular insulin resistance | Prevention and reversal of microvascular insulin resistance | [1] |
Experimental Protocols
Protocol 1: In Vitro MPO Activity Assay (Colorimetric)
This protocol is adapted from commercially available MPO activity assay kits and is suitable for measuring MPO activity in cell lysates and tissue homogenates.
Materials:
-
MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Hydrogen Peroxide (H2O2) solution
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sample (cell lysate or tissue homogenate)
-
Purified MPO (for positive control)
Procedure:
-
Sample Preparation:
-
Cell Lysate: Resuspend cell pellet in 4 volumes of cold MPO Assay Buffer. Homogenize or sonicate on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. Collect the supernatant.
-
Tissue Homogenate: Homogenize tissue in 4 volumes of cold MPO Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in MPO Assay Buffer.
-
In a 96-well plate, add 50 µL of your sample or purified MPO (positive control) to each well.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Prepare the reaction mixture containing TMB and H2O2 according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 5-10 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no MPO) from all readings.
-
Calculate the percent inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cellular MPO Inhibition Assay in Neutrophils
This protocol describes how to measure the inhibitory effect of this compound on MPO activity in stimulated neutrophils.
Materials:
-
Isolated human or rodent neutrophils
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Phorbol myristate acetate (PMA) for stimulation
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen Peroxide (H2O2)
-
96-well black flat-bottom plate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 10 µL of serially diluted this compound or vehicle (DMSO) to the wells.
-
Incubate at 37°C for 30 minutes.
-
-
Cell Stimulation and MPO Activity Measurement:
-
Prepare a reaction cocktail containing Amplex® Red, HRP, and PMA in HBSS.
-
Add 50 µL of the reaction cocktail to each well to initiate the reaction.
-
-
Measurement:
-
Immediately begin kinetic measurement of fluorescence in a microplate reader at 37°C for 30-60 minutes, reading every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition of the MPO activity rate for each this compound concentration relative to the vehicle-treated, PMA-stimulated control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value in a cellular context.
-
Visualizations
Caption: Mechanism of MPO inhibition by this compound.
Caption: General workflow for an in vitro MPO inhibition assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. sfrbm.org [sfrbm.org]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
AZD5904 solubility issues in cell culture media
Welcome to the technical support center for AZD5904. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a particular focus on addressing solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible inhibitor of human myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme abundant in neutrophils that plays a role in the innate immune response by generating reactive oxidants.[5] However, excessive MPO activity can contribute to tissue damage in various inflammatory diseases.[5] this compound works by selectively inhibiting MPO, thereby reducing the production of harmful oxidants.[1][2][3][4]
Q2: What are the known solubility properties of this compound?
A2: this compound is a small molecule that, like many drug candidates, can present solubility challenges in aqueous solutions such as cell culture media. Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (DMSO).
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4] It is advisable to use freshly opened, high-purity DMSO to avoid issues with water absorption, which can impact solubility.[1]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][6] To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[6][7]
Q5: Can I dissolve this compound directly in cell culture media?
A5: Directly dissolving this compound in aqueous cell culture media is not recommended due to its poor water solubility. This can lead to the formation of precipitates and an inaccurate final concentration in your experiment. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute it into the cell culture medium.
Troubleshooting Guide: Solubility Issues in Cell Culture Media
This guide provides solutions to common problems researchers may encounter when working with this compound in cell culture.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | - Concentration exceeds solubility: The final concentration of this compound in the media is above its solubility limit.[7] - Rapid solvent change: The abrupt shift from a high concentration of DMSO to the aqueous environment of the media causes the compound to crash out of solution.[8] | - Decrease final concentration: Lower the final working concentration of this compound in your experiment. - Optimize dilution: Add the DMSO stock solution to the pre-warmed (37°C) media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[8] - Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium.[7] |
| The cell culture medium appears cloudy or hazy after adding this compound. | - Fine particulate precipitation: Micro-precipitates that are not easily visible as distinct crystals may be forming.[7] - Interaction with media components: this compound may be interacting with salts, proteins, or other components in the serum or media, leading to the formation of insoluble complexes.[7][9] | - Microscopic examination: Examine a sample of the media under a microscope to confirm the presence of a chemical precipitate.[7] - Test in a simpler buffer: Assess the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue.[8] - Reduce serum concentration: If using serum, consider reducing the percentage, as proteins can sometimes contribute to compound precipitation. |
| Precipitate forms over time while the culture is in the incubator. | - Temperature shift: Changes in temperature between room temperature and the 37°C incubator environment can affect solubility.[7] - pH shift: The CO2 environment of the incubator can alter the pH of the media, which may impact the solubility of this compound.[7][8] - Compound instability: The compound may be degrading over the course of the experiment, with the degradation products being less soluble. | - Pre-warm media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[7][8] - Use buffered media: Consider using a medium buffered with HEPES to maintain a more stable pH.[8] - Check compound stability: If possible, assess the stability of this compound under your experimental conditions over time. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 198.18 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | 495.46 mM | [2][4] |
Note: Solubility in aqueous solutions like cell culture media is significantly lower and not well-documented in publicly available resources. It is crucial to experimentally determine the maximum soluble concentration under your specific conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 252.29 g/mol ), you would need 2.52 mg of the compound.
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if needed.[1][2][4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
-
-
Working Solution Preparation (Dilution in Cell Culture Medium):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.[7]
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Aim to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[10]
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[8]
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, particles, or crystals). If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your cell-based assays immediately.
-
Visualizations
Caption: Mechanism of action of this compound as an irreversible inhibitor of MPO.
Caption: A typical workflow for using this compound in in vitro cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. glpbio.com [glpbio.com]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. emulatebio.com [emulatebio.com]
Troubleshooting inconsistent results with AZD5904
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AZD5904, an irreversible inhibitor of myeloperoxidase (MPO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and irreversible inhibitor of myeloperoxidase (MPO).[1] It forms a covalent bond with the heme center of the enzyme, which prevents hydrogen peroxide from accessing the active site and thereby inactivates MPO. This mechanism-based inhibition is highly specific for MPO.
Q2: What are the key differences between inhibiting extracellular and intragranular MPO with this compound?
Research suggests a notable difference in the potency of this compound when targeting MPO within neutrophil granules (intragranular) versus MPO that has been released into the extracellular space.[2] The concentration of MPO within the granules is estimated to be in the millimolar range, which may necessitate higher concentrations of this compound for effective inhibition compared to extracellular MPO.[2] This is a critical consideration for designing experiments involving neutrophil activation and degranulation.
Q3: Are there species-specific differences in the activity of this compound?
This compound is a potent irreversible inhibitor of human MPO and has demonstrated similar potency in mouse and rat models.[1] However, when translating doses between species, it is recommended to perform preliminary dose-response studies and monitor MPO activity and relevant safety markers.[3] Direct dose conversion based on body surface area should be validated experimentally.[3]
Troubleshooting Guide
Inconsistent In Vitro Results
Problem: High variability or lack of expected effect in cell-based assays.
| Potential Cause | Troubleshooting Recommendation |
| Cell Permeability Issues | This compound's ability to access intragranular MPO may be limited. Consider using experimental models that focus on extracellular MPO activity or employ cell permeabilization techniques if targeting intracellular MPO is intended. |
| Inappropriate Cell Model | The cellular context is crucial. For instance, this compound's effects on insulin signaling have been shown to be specific to vascular tissue and may not be observed in other cell types.[4][5] Ensure your cell model is appropriate for the expected biological effect. |
| Variability in Neutrophil Activation | The method and extent of neutrophil activation can significantly impact MPO release and, consequently, the apparent efficacy of this compound. Standardize activation protocols (e.g., using phorbol myristate acetate (PMA) or zymosan) and quantify MPO release to ensure consistency.[1][6] |
| Incorrect Assay Conditions | Ensure the assay buffer and conditions are optimal for both MPO activity and this compound stability. |
Inconsistent In Vivo Results
Problem: Discrepancies in efficacy between different animal studies or unexpected outcomes.
| Potential Cause | Troubleshooting Recommendation |
| Pharmacokinetic Variability | The route of administration (oral vs. subcutaneous infusion) and formulation can significantly impact the plasma concentration and tissue distribution of this compound.[1][4] Refer to published studies for appropriate dosing regimens and consider pharmacokinetic analysis to confirm target engagement.[4] |
| Animal Model Selection | The biological context of the animal model is critical. For example, in a high-fat diet-induced insulin resistance model in rats, this compound selectively improved microvascular insulin sensitivity but did not reverse metabolic insulin resistance.[4][5] Carefully consider the specific pathological mechanisms at play in your chosen model. |
| Responder vs. Non-Responder Populations | As observed in an in vitro study on human sperm, not all samples may respond to this compound treatment.[6][7] This highlights the potential for biological variability within a study population. Consider stratifying results based on baseline characteristics or biomarkers if significant variability is observed. |
Experimental Protocols & Diagrams
Signaling Pathway: MPO-Mediated Vascular Insulin Resistance
In conditions such as those induced by a high-fat diet, neutrophils are recruited to insulin-sensitive tissues.[5] These activated neutrophils release MPO, which can impair nitric oxide (NO)-mediated vasodilation, a key component of insulin-stimulated blood flow and glucose uptake in skeletal muscle.[4] this compound, by inhibiting MPO, can prevent this impairment and restore microvascular insulin sensitivity.[4][5]
Caption: MPO's role in high-fat diet-induced vascular insulin resistance.
Experimental Workflow: In Vitro Assessment of this compound on Sperm Function
This workflow outlines the key steps for evaluating the effect of this compound on human sperm function in an in vitro model of oxidative stress, as described in studies where neutrophils are activated to induce oxidative stress.[6][7]
Caption: Experimental workflow for assessing this compound's effect on sperm.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of AZD5904 in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZD5904 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, irreversible inhibitor of human myeloperoxidase (MPO) with an IC50 of 140 nM.[1] In functional assays, 1µM of this compound was shown to inhibit phorbol myristate acetate (PMA)-stimulated hypochlorous acid (HOCl) production by over 90% in isolated human neutrophils.[1]
Q2: What are the known potential off-target interactions of this compound in vitro?
In vitro studies and preclinical data have identified a few potential off-target interactions for this compound. These include:
-
Other Peroxidases: this compound exhibits a degree of inhibition against lactoperoxidase and thyroid peroxidase (TPO).[1]
-
Cytochrome P450 Enzymes: In vitro studies have indicated that this compound can inhibit CYP2C19.[1]
-
Drug Transporters: this compound has been identified as a substrate of P-glycoprotein (P-gp).[1]
Q3: How selective is this compound for MPO?
This compound demonstrates good selectivity for MPO. It is 10 to 19 times more selective for MPO than for lactoperoxidase and thyroid peroxidase.[1] Furthermore, it shows over 70-fold greater selectivity for MPO when compared to a broad panel of other enzymes, ion channels, and receptors.[1]
Q4: Has there been any evidence of off-target effects on thyroid function in vivo?
In a multiple ascending-dose study involving healthy volunteers, a minimal effect on free P-Thyroxin (T4) and free P-Triiodothyronine (T3) could not be ruled out.[1] This observation is consistent with the in vitro finding of TPO inhibition.
Q5: Are there any known safety liabilities associated with this compound?
Phase 1 studies with single oral doses up to 1200mg and multiple doses up to 325mg three times daily did not identify any overtly drug-related adverse events.[1] However, a reproductive toxicology assessment has indicated a risk of foetal toxicity.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their in vitro experiments with this compound, potentially arising from its off-target activities.
Issue 1: Unexpected changes in thyroid hormone-related pathways in my cell model.
-
Potential Cause: This could be due to the off-target inhibition of thyroid peroxidase (TPO) by this compound.
-
Troubleshooting Steps:
-
Confirm TPO expression: Verify that your in vitro model expresses TPO.
-
Concentration consideration: If possible, lower the concentration of this compound to a range that is selective for MPO over TPO, while still achieving the desired MPO inhibition.
-
Comparative studies: Include a known selective TPO inhibitor as a positive control to understand the specific effects of TPO inhibition in your system.
-
Issue 2: Altered metabolism of a co-administered compound in my in vitro system.
-
Potential Cause: this compound is a known inhibitor of CYP2C19.[1] If your experimental system involves the metabolism of other compounds, this could be affected.
-
Troubleshooting Steps:
-
Identify CYP2C19 substrates: Determine if any other compounds in your assay are substrates of CYP2C19.
-
Use of control inhibitors: Include a known potent CYP2C19 inhibitor (e.g., omeprazole) as a control to assess the contribution of this off-target effect.
-
Alternative substrates: If feasible, use compounds that are not metabolized by CYP2C19.
-
Issue 3: Inconsistent intracellular concentrations of this compound.
-
Potential Cause: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[1] If your cells express P-gp, it may be actively transporting this compound out of the cell.
-
Troubleshooting Steps:
-
Assess P-gp expression: Confirm the expression and activity of P-gp in your cell line.
-
Use of P-gp inhibitors: Co-incubate with a P-gp inhibitor (e.g., verapamil) to see if the intracellular concentration or functional effect of this compound is enhanced.
-
Cell line selection: Consider using a cell line with low or no P-gp expression if this interaction is confounding your results.
-
Data Presentation
Table 1: Summary of In Vitro On-Target and Potential Off-Target Activities of this compound
| Target | Activity | Quantitative Data | Selectivity | Reference |
| Myeloperoxidase (MPO) | Inhibitor (Irreversible) | IC50 = 140 nM | Primary Target | [1] |
| Thyroid Peroxidase (TPO) | Inhibitor | Data not publicly available | 10-19 fold lower than MPO | [1] |
| Lactoperoxidase | Inhibitor | Data not publicly available | 10-19 fold lower than MPO | [1] |
| CYP2C19 | Inhibitor | Data not publicly available | >70-fold lower than MPO | [1] |
| P-glycoprotein (P-gp) | Substrate | Data not publicly available | Not Applicable | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the potential off-target effects of this compound are provided below. These are representative protocols and may require optimization for specific experimental setups.
Protocol 1: Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is based on a common method to assess TPO inhibition in vitro.
-
Materials:
-
Human or porcine thyroid microsomes (as a source of TPO)
-
Guaiacol (substrate)
-
Hydrogen peroxide (H₂O₂)
-
This compound and a reference TPO inhibitor (e.g., methimazole)
-
Phosphate buffer
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor.
-
In a 96-well plate, add the phosphate buffer, the test compound (this compound) or reference inhibitor, guaiacol, and the thyroid microsome suspension.
-
Initiate the reaction by adding H₂O₂.
-
Measure the change in absorbance at a specific wavelength (e.g., 470 nm) over time. This reflects the rate of guaiacol oxidation by TPO.
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: CYP2C19 Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potential of a compound against CYP2C19.
-
Materials:
-
Human liver microsomes or recombinant human CYP2C19
-
A CYP2C19-specific substrate (e.g., (S)-mephenytoin or omeprazole)
-
NADPH regenerating system
-
This compound and a known CYP2C19 inhibitor (e.g., fluvoxamine)
-
Phosphate buffer
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare various concentrations of this compound and the reference inhibitor.
-
Pre-incubate the human liver microsomes or recombinant enzyme with the test compound or reference inhibitor in phosphate buffer.
-
Add the CYP2C19 substrate to the mixture.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a cold organic solvent).
-
Quantify the formation of the substrate's metabolite using LC-MS/MS.
-
Calculate the percentage of CYP2C19 inhibition at each concentration and determine the IC50 value.
-
Protocol 3: P-glycoprotein (P-gp) Substrate Assay
This protocol outlines a common method to assess whether a compound is a substrate of P-gp using a cell-based transport assay.
-
Materials:
-
MDCKII-MDR1 (Madin-Darby canine kidney cells overexpressing human P-gp) and parental MDCKII cells.
-
Transwell inserts
-
This compound
-
A known P-gp substrate (e.g., digoxin) and a P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification of this compound
-
-
Procedure:
-
Culture MDCKII-MDR1 and MDCKII cells on Transwell inserts to form a polarized monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Perform bidirectional transport studies:
-
Apical to Basolateral (A-to-B): Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
Basolateral to Apical (B-to-A): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Quantify the concentration of this compound in the samples from both chambers at different time points using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both directions.
-
Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 in MDCKII-MDR1 cells, and which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
Visualizations
Caption: this compound primary on-target and potential off-target interactions.
Caption: Workflow for assessing potential off-target effects of this compound.
Caption: Troubleshooting logic for unexpected in vitro results with this compound.
References
Technical Support Center: Minimizing AZD5904 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize AZD5904-induced cytotoxicity in primary cell cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I'm observing high levels of cytotoxicity in my primary cell culture after treatment with this compound, even at concentrations close to the IC50. What could be the cause?
A1: High cytotoxicity at or near the IC50 of this compound (140 nM) can stem from several factors related to the compound's mechanism of action and the sensitivity of primary cells.[1]
-
Potential Cause 1: Oxidative Stress Imbalance. this compound is an irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO plays a role in regulating the inflammatory response and consumes hydrogen peroxide (H₂O₂).[3][4] Inhibition of MPO can lead to an accumulation of extracellular H₂O₂, which can be toxic to sensitive primary cells.[4]
-
Solution 1:
-
Co-treatment with an antioxidant: Consider co-treating your cells with a low dose of an antioxidant, such as N-acetylcysteine (NAC), to mitigate the effects of excess H₂O₂. It is crucial to first perform a dose-response curve with the antioxidant alone to ensure it does not interfere with your experimental endpoint.
-
Optimize cell density: Ensure you are using an optimal cell density. Low cell densities can make cultures more susceptible to cytotoxic insults.
-
-
Potential Cause 2: Off-target effects of an irreversible inhibitor. Although this compound is reported to be highly selective for MPO, irreversible inhibitors can sometimes have off-target covalent binding, leading to unexpected cytotoxicity.[1][5][6]
-
Solution 2:
-
Titrate exposure time: Reduce the incubation time with this compound. As an irreversible inhibitor, its effects can persist even after the compound is removed from the medium. A shorter exposure may be sufficient to inhibit MPO without causing excessive cytotoxicity.
-
Perform a detailed dose-response curve: A comprehensive dose-response experiment will help you identify a narrow therapeutic window where MPO is inhibited with minimal cytotoxicity.
-
-
Potential Cause 3: Primary cell fragility. Primary cells are inherently more sensitive to chemical insults compared to immortalized cell lines.[7] The culture conditions themselves can be a source of stress.
-
Solution 3:
-
Optimize culture medium: Ensure your culture medium is optimized for the specific primary cell type you are using. This includes the basal medium, serum concentration, and any supplements.
-
Gentle handling: Handle the cells gently during plating and media changes to avoid mechanical stress.
-
Q2: My cell viability assay results are inconsistent across experiments. What could be causing this variability?
A2: Inconsistent results in cell viability assays can be due to several factors, ranging from procedural variations to the inherent biology of the cells.
-
Potential Cause 1: Assay-dependent artifacts. The choice of cytotoxicity assay can influence the results. For example, the MTT assay measures metabolic activity, which can be affected by compounds that alter mitochondrial function without directly causing cell death.[8][9][10]
-
Solution 1:
-
Use multiple cytotoxicity assays: To get a more complete picture of cell health, use at least two different assays that measure different parameters. For example, combine a metabolic assay like MTT with an assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay.
-
Confirm visual morphology: Always correlate your assay data with visual inspection of the cells under a microscope. Look for signs of stress, such as changes in morphology, detachment, or the presence of cellular debris.
-
-
Potential Cause 2: Inconsistent compound preparation. this compound, like many small molecules, may have specific solubility and stability characteristics.
-
Solution 2:
-
Fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in the experimental wells.
-
-
Potential Cause 3: Biological variability of primary cells. Primary cells isolated from different donors or even different passages of the same donor can exhibit significant biological variability.
-
Solution 3:
-
Standardize cell source and passage number: Whenever possible, use cells from the same donor and within a narrow passage range for a set of experiments.
-
Increase biological replicates: Use primary cells from multiple donors to ensure your results are reproducible and not donor-specific.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent and irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is an enzyme primarily found in neutrophils and is involved in the innate immune response.[3] It catalyzes the formation of reactive oxygen species, such as hypochlorous acid, which have microbicidal properties but can also contribute to tissue damage in inflammatory conditions.[3][11]
Q: What is the IC50 of this compound?
A: The reported IC50 of this compound for human MPO is 140 nM.[1]
Q: Are there any known safety concerns with this compound?
A: Preclinical studies have been conducted for up to 12 months, and Phase 1 clinical studies have been completed. No overtly drug-related adverse events have been identified in healthy volunteers. However, the reproductive toxicology package indicates a risk of fetal toxicity.[1]
Q: How should I prepare and store this compound?
A: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Irreversible Myeloperoxidase (MPO) Inhibitor | [1] |
| IC50 (human MPO) | 140 nM | [1] |
| Selectivity | >10-fold over lactoperoxidase and thyroid peroxidase | [1] |
| Plasma Protein Binding | 44% | [1] |
Experimental Protocols
Detailed Protocol for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
-
Cell Plating:
-
Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Detailed Protocol for LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[12]
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is important to set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of a stop solution (often provided in the kit) to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[13]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
-
Visualizations
Caption: this compound mechanism of action and potential for cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high this compound cytotoxicity.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation [frontiersin.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD5904 Stability in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the myeloperoxidase inhibitor AZD5904 in various experimental buffers. As specific stability data for this compound is not extensively published, this guide offers a framework for establishing appropriate handling and storage conditions based on general principles of small molecule stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a potent and irreversible inhibitor of human myeloperoxidase (MPO) with an IC50 of 140 nM.[1][2] Its molecular weight is 252.29 g/mol .[1] The compound is reported to be soluble in DMSO at a concentration of 125 mg/mL (495.46 mM).[1]
Q2: In the absence of specific stability data, what general considerations should I take into account when preparing solutions of this compound?
For a small molecule like this compound, it is crucial to consider factors that commonly affect drug stability, including pH, temperature, light exposure, and the presence of oxidizing agents.[3][4][5] It is recommended to perform preliminary stability studies under your specific experimental conditions to determine the optimal buffer system and storage parameters.
Q3: What types of buffers are generally recommended for stability studies of small molecules?
The choice of buffer can significantly impact the stability of a compound. Common buffers used in early drug development include phosphate, citrate, and acetate buffers. The ideal buffer will maintain a stable pH in the desired range for your experiment and will not catalyze the degradation of the compound. It is advisable to screen a panel of buffers at different pH values to identify the most suitable one for this compound.
Q4: How can I assess the stability of this compound in my chosen buffer?
Stability-indicating analytical methods are essential for accurately determining the concentration of the active pharmaceutical ingredient (API) and detecting any degradation products.[3][6] High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous buffer | - Poor aqueous solubility. - Buffer pH is near the pKa of the compound, leading to reduced solubility of the ionized or non-ionized form. | - Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer.[1] - Ensure the final concentration of the organic solvent is compatible with your experimental system. - Adjust the pH of the buffer to a range where the compound is more soluble. |
| Loss of compound activity over time | - Chemical degradation of this compound. | - Perform forced degradation studies to identify potential degradation pathways (see Experimental Protocols section). - Analyze samples at different time points using a stability-indicating method like HPLC to quantify the remaining active compound. - Adjust storage conditions (e.g., lower temperature, protect from light) to minimize degradation. |
| Appearance of new peaks in HPLC chromatogram | - Formation of degradation products. | - Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation mechanism. - Optimize buffer composition and storage conditions to minimize the formation of these impurities. |
| Inconsistent experimental results | - Instability of this compound under experimental conditions. | - Prepare fresh solutions of this compound for each experiment. - Include stability checks as part of your experimental workflow by analyzing the concentration of your working solutions before and after the experiment. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for identifying the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4][5][7][8][9][10] These studies involve exposing the drug to stress conditions that are more severe than accelerated stability testing conditions.
General Protocol for Forced Degradation of this compound:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Stress Conditions: Dilute the stock solution in various buffers and subject the samples to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.[9]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[9]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at elevated temperatures (e.g., 40°C, 60°C) for several days.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. biopharminternational.com [biopharminternational.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. seed.nih.gov [seed.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. youtube.com [youtube.com]
AZD5904 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for the irreversible myeloperoxidase (MPO) inhibitor, AZD5904, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is an enzyme, primarily found in neutrophils, that catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions.[2] This process is a key component of the innate immune response.[3] By irreversibly binding to MPO, this compound blocks this catalytic activity.[1][4]
Q2: How does the irreversibility of this compound affect experimental design?
A2: The irreversible nature of this compound means that its inhibitory effect is time-dependent. The extent of MPO inhibition will increase with longer incubation times as more enzyme molecules become covalently bound by the inhibitor.[5][6] This is a critical consideration when designing experiments to assess its potency and functional effects, as the measured IC50 value will decrease with longer pre-incubation times.
Q3: What is a typical incubation time for this compound in cell-based assays?
A3: Published studies have used a range of incubation times depending on the specific cell type and experimental endpoint. For example, in a study on human spermatozoa, incubation times of 2 hours and 24 hours were used to assess the effects of this compound.[7] However, the optimal time for your specific experiment must be determined empirically.
Q4: What is the selectivity profile of this compound?
A4: this compound demonstrates good selectivity for MPO. It is reported to be 10-19 times more selective for MPO than for lactoperoxidase and thyroid peroxidase, and over 70-fold more selective against a broader panel of other enzymes, ion channels, and receptors.[1] While generally selective, it is important to consider potential off-target effects in your experimental system.[8]
Experimental Protocols
Determining Optimal Incubation Time using a Time-Dependent IC50 Shift Assay
This protocol outlines a general method for determining the optimal incubation time of this compound in a cell-based assay by evaluating the time-dependent shift in its half-maximal inhibitory concentration (IC50).
Objective: To identify the incubation duration at which this compound achieves maximal or desired inhibition of MPO activity in a specific cell type.
Materials:
-
Cells expressing MPO (e.g., human neutrophils, HL-60 cells)
-
Cell culture medium and supplements
-
This compound stock solution (in a suitable solvent like DMSO)
-
MPO activity assay kit (e.g., colorimetric or fluorometric)
-
Multi-well plates (e.g., 96-well)
-
Standard laboratory equipment (incubator, plate reader, etc.)
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your MPO activity assay and allow them to adhere or stabilize as required by your cell type.
-
Pre-incubation with this compound:
-
Prepare a serial dilution of this compound in cell culture medium. The concentration range should bracket the expected IC50 (the reported in vitro IC50 is 140 nM).[1]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plates for a range of pre-determined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) at 37°C and 5% CO₂. It is crucial to have a separate set of plates for each time point.
-
-
MPO Activity Measurement:
-
At the end of each pre-incubation period, proceed with the MPO activity assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a substrate that produces a detectable signal upon reaction with active MPO.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
For each pre-incubation time point, normalize the data to the vehicle control (representing 100% MPO activity).
-
Plot the percentage of MPO activity against the logarithm of the this compound concentration.
-
Fit a dose-response curve to the data for each time point to determine the IC50 value.
-
The optimal incubation time is typically the point at which the IC50 value stabilizes and no longer significantly decreases with longer incubation.
-
Data Presentation
Table 1: Hypothetical Time-Dependent IC50 Shift for this compound
| Pre-incubation Time (hours) | IC50 (nM) |
| 0.5 | 500 |
| 1 | 320 |
| 2 | 200 |
| 4 | 150 |
| 8 | 145 |
| 12 | 142 |
| 24 | 140 |
Visualizations
Caption: Signaling pathway of Myeloperoxidase (MPO) and its inhibition by this compound.
Caption: Experimental workflow for determining the optimal incubation time of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| No or weak MPO activity detected | - Low MPO expression in the chosen cell line- Inactive MPO enzyme- Issues with the MPO assay kit | - Confirm MPO expression in your cells using a method like Western blot or qPCR.- Ensure proper storage and handling of cells and assay reagents.- Run a positive control with purified MPO enzyme to validate the assay. |
| IC50 values do not shift with longer incubation times | - The inhibitory effect is not time-dependent in your system (unlikely for an irreversible inhibitor)- The shortest incubation time is already sufficient to achieve maximal inhibition- this compound is not reaching its intracellular target | - Re-evaluate the chosen time points; include shorter incubation times.- Confirm the irreversible nature of inhibition in a cell-free enzymatic assay if possible.- Investigate potential cell permeability issues with your specific cell type. |
| Inconsistent results across experiments | - Variation in cell passage number- Differences in reagent preparation- Instability of this compound in culture medium | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound for each experiment.- While specific data on this compound stability in all media is not available, it is good practice to minimize the time the compound is in the medium before being added to cells. |
| Unexpected cell toxicity | - Off-target effects of this compound at high concentrations- Solvent (e.g., DMSO) toxicity | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your MPO activity assay.- Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells. |
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Addressing variability in AZD5904 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD5904, a potent and irreversible myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a mechanism-based, irreversible inhibitor of myeloperoxidase (MPO).[1] It efficiently reacts with MPO compound I to form a reactive substrate radical. This radical then rapidly reacts with the active site heme of MPO compound II, forming an irreversible covalent thioether bond, which results in potent MPO inhibition.
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 140 nM for human MPO.[1] However, IC50 values can vary between experiments and cell lines, with variations of 2-5 fold being common.
Q3: What are the key downstream effects of MPO inhibition by this compound?
Inhibition of MPO by this compound blocks the production of hypochlorous acid (HOCl) and other reactive oxidants.[2] This can lead to reduced oxidative stress and inflammation. In preclinical models, this compound has been shown to improve microvascular insulin sensitivity and endothelial function.[3][4]
Troubleshooting Guide: Dose-Response Curve Variability
Variability in dose-response curves for this compound can arise from several factors related to assay conditions, cell handling, and reagent quality. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent IC50 Values Between Experiments
Symptoms:
-
Significant shifts in the IC50 value (greater than 2-5 fold) across replicate experiments.
-
Poor reproducibility of the dose-response curve.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can affect cell signaling and drug response. |
| Serum Concentration | Use a consistent source and concentration of serum in your cell culture medium. Serum components can bind to small molecules and affect their effective concentration. |
| This compound Stability and Solubility | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure the compound is fully dissolved in the vehicle solvent before further dilution in assay media. |
| Incubation Time | As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent. Use a consistent and optimized incubation time for all experiments. |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Symptoms:
-
High signal in vehicle control wells.
-
A narrow dynamic range in the assay, making it difficult to discern a clear dose-response.
| Potential Cause | Recommended Solution |
| Interference from Other Peroxidases | MPO activity assays can be susceptible to interference from other peroxidases present in cell lysates or tissue homogenates.[5] Consider using MPO-specific antibody capture assays to isolate MPO before measuring activity.[5] |
| Autofluorescence | Test compounds or cell culture components (e.g., phenol red, riboflavin) can exhibit autofluorescence. Run appropriate controls (e.g., compound alone, media alone) to identify and subtract background fluorescence. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of all assay reagents, including substrates and detection probes, to determine the optimal concentrations that provide the best signal-to-noise ratio. |
| Contaminated Reagents | Ensure all buffers, media, and reagents are fresh and free from contamination. |
Issue 3: Atypical or Flat Dose-Response Curve
Symptoms:
-
The dose-response curve does not follow a typical sigmoidal shape.
-
Little to no inhibition is observed even at high concentrations of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Assay Conditions | MPO activity is pH-dependent. Ensure the assay buffer is at the optimal pH for MPO activity (typically around 7.4). |
| Inactive this compound | Verify the integrity and activity of your this compound stock. If possible, test it in a validated, cell-free MPO activity assay. |
| Low MPO Expression/Activity in the Cellular Model | Confirm that your chosen cell line or primary cells express sufficient levels of active MPO. You can measure MPO expression by western blot or MPO activity in cell lysates. |
| Cellular Efflux of the Inhibitor | Some cell lines may express efflux pumps that can reduce the intracellular concentration of this compound. Consider using cell lines with low expression of common drug transporters or co-incubating with a general efflux pump inhibitor as a control experiment. |
Experimental Protocols
Human Neutrophil MPO Activity Assay
This protocol describes the measurement of MPO activity in isolated human neutrophils, a primary source of MPO.
Materials:
-
Ficoll-Paque PLUS
-
Red Blood Cell Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Amplex® Red reagent
-
Hydrogen peroxide (H2O2)
-
Horseradish peroxidase (HRP)
-
This compound
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by red blood cell lysis.
-
Cell Seeding: Resuspend isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL and seed into a 96-well plate.
-
Compound Treatment: Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.
-
Neutrophil Activation: Stimulate neutrophils with PMA (e.g., 100 nM final concentration) to induce MPO release and activity. Incubate for 15 minutes at 37°C.
-
MPO Activity Measurement:
-
Prepare a reaction mixture containing Amplex® Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL), and H2O2 (e.g., 10 µM) in HBSS.
-
Add the reaction mixture to each well.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to MPO activity. Plot the percentage of MPO inhibition against the log concentration of this compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
MPO Signaling Pathway and Inhibition by this compound
Caption: MPO signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Dose-Response Variability
Caption: A logical workflow for troubleshooting this compound dose-response variability.
References
Preventing AZD5904 degradation during experiments
Welcome to the technical support center for AZD5904, a potent and irreversible inhibitor of myeloperoxidase (MPO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions should be stored under the following conditions:
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: How should I prepare the working solution of this compound for my experiments?
A2: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use.[1] this compound is soluble in DMSO.[2] When preparing the working solution, ensure that the final concentration of the solvent is compatible with your experimental system. Always run a vehicle control with the same concentration of the solvent to account for any potential effects of the solvent itself.
Q3: What is the mechanism of action for this compound and how might this affect its stability?
A3: this compound is a 2-thioxanthine derivative and acts as a mechanism-based inactivator of myeloperoxidase (MPO).[3] This means that the MPO enzyme itself metabolizes this compound into a reactive free radical.[3][4] This radical then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inhibition.[3] This mechanism implies that the stability of this compound can be compromised in the presence of active MPO and its substrates, such as hydrogen peroxide (H₂O₂), as the enzymatic reaction will lead to the consumption and modification of the inhibitor.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise from the potential degradation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory activity in stock solution | Improper storage temperature or repeated freeze-thaw cycles. | Aliquot stock solutions and store at -80°C for long-term storage or -20°C for short-term storage.[1][2] Avoid repeated freezing and thawing. |
| Inconsistent results between experiments | Degradation of working solution. | Prepare fresh working solutions for each experiment, especially for in vivo studies.[1] Avoid storing diluted working solutions for extended periods. |
| Reduced potency in cell-based assays | Instability in cell culture media. | Minimize the pre-incubation time of this compound in cell culture media before adding to cells. Some media components can be reactive and may contribute to compound degradation over time.[5][6][7] Consider serum-free media if compatible with your cell type, as serum components can sometimes interact with small molecules. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility. | This compound is soluble in DMSO.[2] Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. Gentle warming or sonication can aid in dissolution if precipitation occurs during preparation.[1] |
| Rapid loss of inhibition in the presence of active MPO | Mechanism-based inactivation leading to consumption of the inhibitor. | This is an inherent characteristic of the inhibitor. For kinetic studies, consider the rate of inactivation. For endpoint assays, ensure the concentration of this compound is sufficient to achieve complete inhibition for the duration of the experiment. |
Experimental Protocols & Data
Storage and Handling Summary
| Parameter | Recommendation | Citations |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | [1][2] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [1][2] |
| Working Solution Preparation | Prepare fresh daily for in vivo experiments | [1] |
| Recommended Solvent | DMSO | [2] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles | [2] |
Key Experimental Protocol: In Vitro Model of Oxidative Stress
The following is a summarized methodology from a study investigating the effect of this compound on human sperm function in an in vitro model of oxidative stress.[1]
-
Induction of Oxidative Stress: Neutrophils are activated with zymosan.
-
Co-incubation: The activated neutrophils are incubated with prepared human spermatozoa for 2 and 24 hours.
-
Treatment: Parallel samples are co-incubated with this compound to assess its effects.
-
Assessment: Sperm motility and functional motility are assessed at the specified time points.
Visualizations
Caption: Proposed pathway of this compound degradation via MPO.
Caption: A generalized workflow for experiments using this compound.
References
- 1. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nucleusbiologics.com [nucleusbiologics.com]
Adjusting AZD5904 dosage for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD5904, a potent and irreversible myeloperoxidase (MPO) inhibitor. The information is tailored for scientists and drug development professionals to optimize their experiments across various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is an enzyme, primarily found in neutrophils, that plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl).[2] By irreversibly binding to MPO, this compound inhibits its enzymatic activity, thereby reducing the production of these inflammatory oxidants.
Q2: What is the IC50 of this compound?
The IC50 of this compound for human MPO is approximately 140 nM.[1]
Q3: What are the recommended concentrations of this compound for different cell types in vitro?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. Based on published studies, the following concentrations can be used as a starting point:
| Cell Type | Recommended Concentration Range | Reference |
| Human Neutrophils | 1 µM - 10 µM | [1][3] |
| Human Endothelial Cells | 10 µM | [3] |
| Human Monocytes | 400 nM | [4] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to good cell culture practices, ensuring that the final DMSO concentration in your experiment does not exceed a level that could affect cell viability or function (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of this compound in cell culture media over long incubation periods should be considered, as the composition of the media can impact the compound's stability.[5][6]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound on MPO activity.
-
Solution 1: Verify Compound Potency and Handling. Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound. It is advisable to aliquot the stock solution upon preparation.
-
Solution 2: Optimize Concentration. The required concentration of this compound can be cell-type specific. Perform a dose-response curve to determine the effective concentration for your particular cell line. Start with a range of concentrations around the reported effective doses (e.g., 100 nM to 10 µM).
-
Solution 3: Check Cell Health. The physiological state of your cells can influence their response to inhibitors. Ensure that the cells are healthy, viable, and not stressed from culture conditions.
-
Solution 4: Consider MPO Localization. MPO can be present both intracellularly and extracellularly. The accessibility of this compound to its target may vary depending on its localization. Ensure your experimental design allows for the inhibitor to reach the relevant MPO pool.
Problem 2: I am observing unexpected cytotoxicity or off-target effects.
-
Solution 1: Assess Cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the concentrations of this compound or the solvent (DMSO) used are toxic to your cells. If toxicity is observed, lower the concentration of this compound and/or the final DMSO concentration.
-
Solution 2: Evaluate Off-Target Effects. While this compound is a selective MPO inhibitor, off-target effects can occur, especially at higher concentrations.[7][8][9] Review the literature for known off-target effects of thioxanthine-based inhibitors. If you suspect off-target effects, consider using a structurally different MPO inhibitor as a control.
-
Solution 3: Serum Interaction in Media. Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Consider reducing the serum percentage or using serum-free media if you suspect interference with this compound activity.
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells (e.g., Endothelial Cells, Macrophages) with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After incubation, proceed with your planned downstream assays, such as measurement of MPO activity, cytokine production, or gene expression analysis.
Protocol 2: MPO Inhibition in Suspension Cells (e.g., Neutrophils)
-
Cell Isolation: Isolate neutrophils from whole blood using a standard protocol such as density gradient centrifugation.
-
Cell Resuspension: Resuspend the isolated neutrophils in a suitable buffer or medium at the desired cell density.
-
Pre-incubation with this compound: Add this compound or vehicle control to the cell suspension and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for MPO inhibition.
-
Stimulation: Add a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA) to induce neutrophil activation and MPO release/activity.
-
Incubation: Incubate for the appropriate time to allow for the desired cellular response.
-
Assay: Measure the desired endpoint, such as HOCl production or downstream signaling events.
Signaling Pathways and Visualizations
This compound, by inhibiting MPO, can modulate several downstream signaling pathways involved in inflammation.
MPO-Mediated Inflammatory Signaling
Myeloperoxidase (MPO) utilizes hydrogen peroxide (H2O2) to produce hypochlorous acid (HOCl), a potent oxidizing agent. HOCl can lead to the activation of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK, resulting in the production of inflammatory cytokines and adhesion molecules.
Caption: MPO signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effectiveness of this compound in a cell-based assay involves cell treatment, stimulation, and subsequent measurement of MPO activity and downstream inflammatory markers.
Caption: Experimental workflow for testing this compound in vitro.
Logical Relationship for Troubleshooting Inconsistent Results
When troubleshooting inconsistent results with this compound, a logical approach is to systematically evaluate potential sources of error, from the compound itself to the experimental setup and cell conditions.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Anti-myeloperoxidase antibodies attenuate the monocyte response to LPS and shape macrophage development [insight.jci.org]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MPO Inhibition by AZD5904 in Neutrophil Assays: A Comparative Guide
This guide provides a comprehensive comparison of AZD5904, a potent and irreversible myeloperoxidase (MPO) inhibitor, with other alternatives. It includes supporting experimental data from various neutrophil assays, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on inflammation and oxidative stress-related diseases.
Introduction to Myeloperoxidase (MPO) and this compound
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils, a type of white blood cell.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released and, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of highly reactive oxidants, most notably hypochlorous acid (HOCl).[1][3] While crucial for host defense against pathogens, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathogenesis of numerous inflammatory diseases.[1][3]
This compound is a small molecule, irreversible inhibitor of MPO.[4][5] It belongs to the 2-thioxanthine class of mechanism-based inhibitors that form a covalent bond with the MPO active site, leading to its inactivation.[3][6] this compound has been evaluated in Phase 1 clinical studies and is recognized for its high potency and selectivity.[4][7]
MPO Catalytic Cycle and Inhibition Pathway
The following diagram illustrates the catalytic cycle of MPO and the mechanism of irreversible inhibition by thioxanthine-based inhibitors like this compound. MPO is activated by H₂O₂ to form Compound I. In the chlorination cycle, Compound I oxidizes a chloride ion to produce hypochlorous acid. Mechanism-based inhibitors like this compound are oxidized by Compound I to form a reactive radical intermediate, which then covalently binds to the heme prosthetic group, leading to irreversible enzyme inactivation.[3][6]
Caption: MPO catalytic cycle and mechanism of irreversible inhibition by this compound.
Performance of this compound in Neutrophil Assays
This compound has demonstrated potent inhibition of MPO activity in various in vitro and in vivo neutrophil-based assays. Its efficacy is often compared to other MPO inhibitors to benchmark its performance.
Table 1: In Vitro Potency of this compound and Alternative MPO Inhibitors
| Compound | Target | Assay Type | Cell Type/Enzyme Source | IC₅₀ | Reference |
| This compound | MPO | Enzyme Activity | Purified Human MPO | 140 nM | [4] |
| This compound | MPO | HOCl Production | PMA-stimulated human neutrophils | >90% inhibition at 1 µM | [4] |
| Verdiperstat (AZD3241) | MPO | LDL Peroxidation | Purified MPO | 0.6 µM | [3] |
| PF-06282999 | MPO | H₂O₂ Consumption | Purified MPO | - | [3] |
| AZD4831 | MPO | Enzyme Activity | Purified MPO | 1.5 nM | [6] |
| SNT-8370 | MPO/VAP-1 | LDL Peroxidation | Purified MPO | 20 nM | [3] |
| 4-ABAH | MPO | Enzyme Activity | Recombinant Human MPO | Concentration-dependent inhibition | [8] |
Table 2: In Vivo Performance of this compound
| Compound | Model | Assay | Key Finding | Reference |
| This compound | Zymosan-activated rat peritoneum | Glutathione sulphonamide formation | Activity decreased at ~5µM plasma concentration | [4] |
| This compound | High-fat diet-fed rats | Microvascular insulin resistance | Reversed established microvascular insulin resistance | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to assess MPO inhibition in neutrophils.
MPO Activity Assay (TMB Oxidation)
This assay measures the peroxidase activity of MPO based on the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB), which results in a colorimetric change.
Protocol:
-
Neutrophil Isolation: Isolate human or murine neutrophils from whole blood using Dextran sedimentation followed by density gradient centrifugation (e.g., with Percoll or Ficoll-Paque).
-
Cell Lysis: Lyse the isolated neutrophils (e.g., 1x10⁶ cells/mL) via sonication or detergent-based lysis buffer to release intracellular MPO.[8]
-
Inhibitor Pre-incubation: Pre-incubate the neutrophil lysate or purified MPO with varying concentrations of this compound or other inhibitors for 30 minutes at 37°C.[8]
-
Reaction Initiation: Prepare a reaction mixture in a 96-well plate containing the pre-incubated sample, TMB substrate solution, and H₂O₂ to initiate the reaction.
-
Measurement: Measure the absorbance at 650 nm using a plate reader. The decrease in absorbance in the presence of the inhibitor corresponds to its inhibitory activity.[9]
HOCl Production Assay
This assay specifically measures the chlorinating activity of MPO, a key pathological function.
Protocol:
-
Neutrophil Stimulation: Isolate human neutrophils and resuspend them in a suitable buffer (e.g., HBSS).
-
Inhibitor Treatment: Pre-incubate neutrophils with this compound or vehicle control.
-
Activation: Stimulate neutrophils with an agonist like Phorbol 12-myristate 13-acetate (PMA) to induce MPO release and the oxidative burst.[4]
-
HOCl Detection: Measure HOCl production. A common method involves using taurine, which reacts with HOCl to form the more stable taurine chloramine. The amount of taurine chloramine can be quantified by its ability to oxidize iodide to iodine, which is then measured colorimetrically.[3]
Reactive Oxygen Species (ROS) Production Assay
This assay measures the overall production of intracellular ROS, a key event in the neutrophil oxidative burst.
Protocol:
-
Neutrophil Preparation: Isolate neutrophils and load them with a fluorescent ROS indicator dye, such as Dihydrorhodamine 123 (DHR 123).[2]
-
Inhibitor Incubation: Incubate the dye-loaded cells with various concentrations of this compound.
-
Stimulation: Activate the neutrophils with a stimulant (e.g., fMLP or PMA). In the presence of ROS, DHR 123 is oxidized to the highly fluorescent Rhodamine 123.
-
Quantification: Measure the increase in fluorescence using a flow cytometer or fluorescence plate reader.[2]
Experimental Workflow for In Vitro Neutrophil Assays
The following diagram outlines a typical workflow for validating an MPO inhibitor using isolated neutrophils in vitro.
References
- 1. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Myeloperoxidase Inhibitors: AZD5904 versus Verdiperstat (AZD3241)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two myeloperoxidase (MPO) inhibitors, AZD5904 and verdiperstat (formerly AZD3241), based on available preclinical and clinical data. Myeloperoxidase is a key enzyme in neutrophils and macrophages that contributes to oxidative stress and inflammation, making it a therapeutic target for a range of diseases. Both this compound and verdiperstat are irreversible inhibitors of MPO, but they exhibit differences in potency, selectivity, and clinical development trajectories.
Mechanism of Action: Irreversible Inhibition of Myeloperoxidase
Both this compound and verdiperstat function as irreversible inhibitors of myeloperoxidase.[1][2] MPO is a heme-containing enzyme that catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide (H₂O₂) and chloride ions.[3] By irreversibly binding to MPO, these inhibitors block its catalytic activity, thereby reducing the production of HOCl and mitigating downstream inflammatory and oxidative damage.[2][3] This mechanism is hypothesized to be beneficial in diseases characterized by neutrophil-driven inflammation and oxidative stress.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and verdiperstat, allowing for a direct comparison of their key characteristics.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Verdiperstat (AZD3241) |
| MPO IC50 | 140 nM[4] | 630 nM[1] |
| Selectivity | 10-19 fold greater than for lactoperoxidase and thyroid peroxidase. >70-fold against a broad panel of other enzymes, ion channels, and receptors.[4] | Data not explicitly available in a comparative format. |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Verdiperstat (AZD3241) |
| Route of Administration | Oral[4] | Oral[5] |
| Key Pharmacokinetic Features | In healthy volunteers, 300mg oral doses (standard and extended release) resulted in blood concentrations of ~30μM peak, ~4μM trough, and 12-16μM Cavg. The primary clearance route is renal. Plasma protein binding is 44%. In vitro studies suggest CYP2C19 inhibition and it is a P-gp substrate with low blood-brain barrier penetration.[4] | Has been shown to enter the brain.[5] Further detailed pharmacokinetic data from clinical trials is available but not in a direct comparative format. |
Table 3: Clinical Development and Outcomes
| Indication | This compound | Verdiperstat (AZD3241) |
| Multiple System Atrophy (MSA) | Not clinically investigated for this indication. | Development discontinued after failing to meet primary and key secondary efficacy measures in a Phase 3 trial.[5][6] |
| Amyotrophic Lateral Sclerosis (ALS) | Not clinically investigated for this indication. | Failed to show a significant difference from placebo on the primary or key secondary measures of disease progression in a Phase 2/3 trial and was subsequently removed from the company's pipeline.[5][7] |
| Other Investigated Areas | A preclinical study in a rat model of insulin resistance showed improved microvascular response to insulin.[8] An in vitro study suggested it may enhance human sperm function.[4] | Phase 2 studies were conducted in Parkinson's disease.[5][8] A Phase 1 trial in Primary Progressive Aphasia has been noted.[5] |
| Safety and Tolerability | Administered to 181 healthy volunteers in five Phase 1 studies with single doses up to 1400mg (ER formulation) and multiple doses up to 600mg BID for 10 days (ER formulation). No overtly drug-related adverse events were identified.[4] | Generally reported as safe and well-tolerated in clinical trials. Common adverse events in the ALS trial included nausea, insomnia, and elevated thyrotropin levels.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols used in the evaluation of MPO inhibitors.
In Vitro MPO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified MPO.
Protocol Summary:
-
Reagents: Purified human MPO, a suitable substrate (e.g., Amplex Red, o-dianisidine), hydrogen peroxide (H₂O₂), and the test inhibitor (this compound or verdiperstat) at various concentrations.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Purified MPO is pre-incubated with varying concentrations of the inhibitor for a specified time.
-
The enzymatic reaction is initiated by adding the substrate and H₂O₂.
-
The change in absorbance or fluorescence is measured over time using a plate reader at the appropriate wavelength (e.g., 460 nm for o-dianisidine).
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of MPO inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Neutrophil Isolation and Activation for MPO Activity Assay
Objective: To measure the effect of an inhibitor on MPO activity in a cellular context.
Protocol Summary:
-
Neutrophil Isolation:
-
Human neutrophils are isolated from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Red blood cells are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in a suitable buffer.
-
-
Neutrophil Activation:
-
Isolated neutrophils are treated with a stimulating agent, such as phorbol 12-myristate 13-acetate (PMA) or zymosan, to induce degranulation and the release of MPO.
-
The test inhibitor is added to the cell suspension before or concurrently with the stimulant.
-
-
MPO Activity Measurement:
-
The activity of the released MPO in the cell supernatant is measured using a colorimetric or fluorometric assay as described in the in vitro protocol.
-
Measurement of Hypochlorous Acid (HOCl) Production in Neutrophils
Objective: To directly assess the ability of an inhibitor to block the primary enzymatic product of MPO in a cellular environment.
Protocol Summary:
-
Reagents: Isolated human neutrophils, a stimulating agent (e.g., PMA), the test inhibitor, and a probe specific for HOCl (e.g., a rhodamine-based probe like R19-S).
-
Procedure:
-
Isolated neutrophils are pre-incubated with the test inhibitor.
-
The HOCl-specific fluorescent probe is added to the cell suspension.
-
Neutrophils are stimulated with PMA to initiate the respiratory burst and MPO-catalyzed HOCl production.
-
The increase in fluorescence, resulting from the reaction of the probe with HOCl, is monitored over time using a fluorometer or flow cytometer.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of HOCl production. The effect of the inhibitor is quantified by comparing the fluorescence signal in the presence and absence of the compound.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of MPO inhibitors.
Caption: Myeloperoxidase signaling pathway and point of inhibition.
Caption: Workflow for in vitro MPO inhibition assay.
Conclusion
Both this compound and verdiperstat are potent, irreversible inhibitors of myeloperoxidase. Based on the available IC50 data, this compound appears to be the more potent of the two compounds in vitro.[1][4] this compound also has a defined selectivity profile, showing greater selectivity for MPO over other peroxidases.[4]
The clinical development of verdiperstat for neurodegenerative diseases such as MSA and ALS has been discontinued due to a lack of efficacy in late-stage clinical trials.[5][6][7] In contrast, this compound has completed Phase 1 studies in healthy volunteers and has shown promising results in preclinical models of other conditions, such as insulin resistance and male infertility, suggesting potential therapeutic applications outside of neurodegeneration.[4][8]
For researchers and drug development professionals, the choice between these inhibitors for investigational purposes would depend on the specific research question. This compound's higher potency and characterized selectivity may make it a more suitable tool for preclinical studies requiring precise MPO inhibition. The clinical data available for verdiperstat, although negative in its primary indications, provides valuable insights into the challenges of targeting MPO in complex neurodegenerative diseases. Further research is warranted to explore the full therapeutic potential of MPO inhibition in various pathological conditions.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. nwlifescience.com [nwlifescience.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. Verdiperstat | ALZFORUM [alzforum.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Verdiperstat in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of Myeloperoxidase Inhibitors: AZD5904 vs. 4-Aminobenzoic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent myeloperoxidase (MPO) inhibitors: AZD5904 and 4-aminobenzoic acid hydrazide (4-ABAH). Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that, while crucial for pathogen defense, can also contribute to tissue damage in various inflammatory diseases. The inhibition of MPO is therefore a promising therapeutic strategy. This document outlines the mechanisms of action, comparative efficacy, and experimental protocols related to these two inhibitors, supported by available data.
Mechanism of Action and Chemical Properties
Both this compound and 4-ABAH are irreversible inhibitors of myeloperoxidase.[1][2] They act as mechanism-based inhibitors, meaning they are converted by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme.[1]
This compound is a potent, small-molecule inhibitor of human MPO with a reported IC50 of 140 nM.[2][3] It exhibits similar potency against mouse and rat MPO.[3] Developed by AstraZeneca, it has been evaluated in Phase 1 clinical studies.[4]
4-Aminobenzoic acid hydrazide (4-ABAH) is a well-established irreversible inhibitor of MPO with a reported IC50 of 0.3 µM.[5][6] It has been extensively used in preclinical research to investigate the role of MPO in various disease models.[7] The inactivation of MPO by 4-ABAH is dependent on the presence of hydrogen peroxide and involves the formation of a radical intermediate.[1][8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and 4-ABAH, providing a basis for comparing their performance as MPO inhibitors.
| Parameter | This compound | 4-Aminobenzoic Acid Hydrazide (4-ABAH) | References |
| Mechanism of Action | Irreversible, mechanism-based inhibitor of MPO | Irreversible, mechanism-based inhibitor of MPO | [1][2][3] |
| Potency (IC50) | 140 nM (human MPO) | 0.3 µM (MPO) | [2][3][5][6] |
| Selectivity | 10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase; >70-fold over a broad panel of other enzymes, ion channels, and receptors. | Data on broad selectivity panel not readily available. | [3] |
| In Vitro Functionality | 1 µM inhibited PMA-stimulated HOCl production by >90% in isolated human neutrophils. | 2.2 µM IC50 for inhibition of PMA-induced HOCl production in isolated human neutrophils. | [3][9] |
| In Vivo Functionality | ~5 µM plasma concentration decreased glutathione sulphonamide formation in a rat model of peritonitis. | 40 mg/kg twice daily reduced infarct volume in a mouse model of cerebral ischemia. | [3][5] |
| Clinical Development | Has been administered to healthy volunteers in single and multiple doses in Phase 1 studies. | Primarily used in preclinical research. | [3][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MPO inhibitors are provided below.
Myeloperoxidase (MPO) Inhibition Assay (Enzyme-based)
This protocol describes a general method for determining the inhibitory activity of compounds against purified MPO.
Materials:
-
Purified human Myeloperoxidase (MPO)
-
Hydrogen peroxide (H2O2)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)
-
Inhibitor compounds (this compound, 4-ABAH) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the MPO enzyme solution to each well.
-
Add the diluted inhibitor solutions or vehicle control to the respective wells and incubate for a predetermined time at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the TMB substrate solution followed by hydrogen peroxide.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader in kinetic mode.
-
The rate of reaction is proportional to the MPO activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neutrophil Stimulation and HOCl Production Assay (Cell-based)
This protocol outlines a method to assess the effect of inhibitors on MPO activity in a cellular context.
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulants (e.g., zymosan)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Inhibitor compounds (this compound, 4-ABAH)
-
Hypochlorous acid (HOCl) specific probe (e.g., 3'-(p-aminophenyl) fluorescein - APF)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation methods.
-
Resuspend the isolated neutrophils in the assay buffer.
-
Pre-incubate the neutrophils with various concentrations of the inhibitor compounds or vehicle control in a 96-well plate.
-
Add the HOCl-specific fluorescent probe to each well.
-
Stimulate the neutrophils by adding PMA to induce the oxidative burst and MPO release.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
The fluorescence intensity is proportional to the amount of HOCl produced.
-
Calculate the percentage of inhibition of HOCl production for each inhibitor concentration and determine the IC50 value.
Visualizations
Myeloperoxidase Signaling Pathway in Neutrophils
Caption: MPO signaling pathway in activated neutrophils.
Experimental Workflow for MPO Inhibitor Screening
Caption: Workflow for in vitro MPO inhibitor screening.
Logical Relationship of MPO Inhibition and Therapeutic Effect
Caption: Logic of MPO inhibition for therapeutic benefit.
Conclusion
Both this compound and 4-aminobenzoic acid hydrazide are effective irreversible inhibitors of myeloperoxidase. Based on the available data, this compound demonstrates higher potency in enzymatic assays and has undergone early-stage clinical evaluation. 4-ABAH remains a valuable and widely used tool for preclinical research into the roles of MPO. The choice between these inhibitors will depend on the specific research or therapeutic context, with this compound representing a more clinically advanced option and 4-ABAH serving as a foundational research compound. The provided experimental protocols offer a starting point for researchers to conduct their own comparative evaluations.
References
- 1. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [openinnovation.astrazeneca.com]
- 8. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thioxanthine-Based Inhibitors: AZD5904 and Tankyrase Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AZD5904 and other thioxanthine-based inhibitors. While these compounds share a common chemical scaffold, they exhibit distinct therapeutic targets and mechanisms of action. This compound is a potent, irreversible inhibitor of Myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. In contrast, other well-documented thioxanthine derivatives, such as XAV939 and IWR-1, are recognized as inhibitors of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
This document will first elucidate the distinct roles of these two classes of inhibitors, followed by separate head-to-head comparisons of inhibitors within each class based on available preclinical data.
Part 1: this compound and Myeloperoxidase (MPO) Inhibition
This compound is a thioxanthine derivative that functions as a potent and irreversible inhibitor of myeloperoxidase (MPO). MPO is a peroxidase enzyme predominantly expressed in neutrophils and monocytes. During inflammation, activated neutrophils release MPO, which catalyzes the formation of reactive oxygen species, such as hypochlorous acid (HOCl), contributing to both pathogen defense and inflammatory tissue damage.[1][2] By inhibiting MPO, this compound reduces the production of these damaging oxidants, making it a promising therapeutic candidate for a range of inflammatory conditions.[3]
MPO Signaling Pathway and Point of Inhibition
MPO is a key component of the innate immune response. Upon phagocytosis of pathogens, neutrophils generate hydrogen peroxide (H₂O₂), which MPO uses to oxidize chloride ions into highly reactive hypochlorous acid. This process is crucial for microbial killing but can also lead to oxidative damage to host tissues when MPO is released into the extracellular space during inflammation. This compound irreversibly binds to MPO, blocking its catalytic activity.
References
AZD5904: A Comparative Analysis of Efficacy Across Diverse Disease Models
For Immediate Release
This guide provides a comprehensive comparison of the myeloperoxidase (MPO) inhibitor AZD5904 against alternative therapies in various disease models, including high-fat diet-induced insulin resistance, male infertility due to oxidative stress, melanoma, and subarachnoid hemorrhage. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound is an orally available, irreversible inhibitor of myeloperoxidase, an enzyme implicated in oxidative stress and inflammation across a spectrum of diseases. This guide summarizes the available preclinical and clinical data on the efficacy of this compound and compares it with other MPO inhibitors and standard-of-care treatments in different pathological contexts. The findings suggest that MPO inhibition by this compound presents a promising therapeutic strategy, although further head-to-head comparative studies are warranted to fully delineate its clinical utility.
High-Fat Diet-Induced Insulin Resistance
In a preclinical model of high-fat diet (HFD)-induced insulin resistance, this compound has demonstrated a selective improvement in microvascular function. While it did not significantly alter overall metabolic insulin resistance, its ability to restore microvascular insulin sensitivity suggests a potential role in preventing vascular complications associated with metabolic disorders.
Comparative Efficacy Data
| Treatment | Model | Key Efficacy Endpoint | Result | Citation |
| This compound | Sprague-Dawley rats on HFD | Microvascular insulin sensitivity | Restored | [1][2] |
| This compound | Sprague-Dawley rats on HFD | Metabolic insulin resistance | No significant improvement | [1] |
| Metformin | Overweight/obese children and adolescents | Insulin resistance | No significant improvement | [3] |
| Metformin | Patients with Type 1 Diabetes | Daily insulin dosage, body weight, cholesterol | Reduction | [4] |
Experimental Protocol: this compound in HFD-Induced Insulin Resistance
This protocol is based on studies investigating the effect of this compound in a rat model of high-fat diet-induced insulin resistance.[1][3]
1. Animal Model: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 2-4 weeks) to induce insulin resistance. A control group is fed a standard chow diet.
2. Drug Administration: this compound is administered via continuous subcutaneous infusion using osmotic mini-pumps at a specified dose. A vehicle control group receives the infusion without the active compound.
3. Euglycemic Insulin Clamp: To assess insulin sensitivity, a hyperinsulinemic-euglycemic clamp is performed. This involves a continuous infusion of insulin to raise plasma insulin levels, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.
4. Microvascular Perfusion: Contrast-enhanced ultrasound is used to measure microvascular blood volume, velocity, and flow in skeletal muscle before and during the insulin clamp to assess microvascular insulin sensitivity.
5. Molecular Analysis: Tissue samples (e.g., skeletal muscle, liver) are collected to analyze insulin signaling pathways (e.g., phosphorylation of Akt and eNOS) via Western blotting.
Signaling Pathway: MPO in Insulin Resistance
Caption: MPO's role in high-fat diet-induced microvascular insulin resistance.
Male Infertility due to Oxidative Stress
In an in vitro model of oxidative stress-induced sperm dysfunction, this compound demonstrated a significant improvement in sperm function, specifically in the ability of sperm to penetrate viscous media. This suggests a potential therapeutic application for male infertility where oxidative stress is a contributing factor.
Comparative Efficacy Data
| Treatment | Model | Key Efficacy Endpoint | Result | Citation |
| This compound | In vitro model of oxidative stress on human sperm | Sperm penetration through viscous media | ≥20% increase in 35.6% of samples (P < 0.003) | [5][6] |
| This compound | In vitro model of oxidative stress on human sperm | Total or progressive sperm motility | No significant difference | [5] |
| Antioxidant Supplement (Impryl) | Randomized clinical trial in men seeking fertility care | Ongoing pregnancy rate at 6 months | No significant improvement | [7] |
| Antioxidant Supplement (Impryl) | Randomized clinical trial in men seeking fertility care | Ongoing pregnancy rate at 4-6 months | Significantly lower than placebo (15.5% vs 21.5%) | [8] |
Experimental Protocol: this compound in an In Vitro Model of Sperm Oxidative Stress
This protocol is a summary of the methodology used to assess the effect of this compound on human sperm function in vitro.[5]
1. Semen Sample Collection and Preparation: Semen samples are collected from male partners of couples undergoing fertility investigation. The spermatozoa are prepared using a density gradient centrifugation to isolate motile sperm.
2. In Vitro Model of Oxidative Stress: To mimic oxidative stress, prepared spermatozoa are co-incubated with activated neutrophils. Neutrophils are activated using zymosan.
3. Treatment Groups:
- Control: Spermatozoa incubated in media alone.
- Oxidative Stress: Spermatozoa co-incubated with activated neutrophils.
- This compound Treatment: Spermatozoa co-incubated with activated neutrophils in the presence of this compound at a specified concentration.
4. Assessment of Sperm Function:
- Motility: Sperm motility parameters (total and progressive motility) are assessed at different time points (e.g., 2 and 24 hours) using computer-assisted sperm analysis (CASA).
- Sperm Penetration Assay: The ability of sperm to penetrate a viscous medium (e.g., methylcellulose) is evaluated as a measure of functional motility.
5. Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the different treatment groups.
Signaling Pathway: MPO in Sperm Dysfunction
References
- 1. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Seizure prophylaxis following aneurysmal subarachnoid haemorrhage (SPSAH): study protocol for a multicentre randomised placebo-controlled trial of short-term sodium valproate prophylaxis in patients with acute subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin enhances insulin signalling in insulin-dependent and -independent pathways in insulin resistant muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
AZD5904: A Comparative Guide to its Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Inhibitory Activity of AZD5904
This compound is a highly selective inhibitor of myeloperoxidase, an enzyme predominantly found in neutrophils that plays a crucial role in inflammatory processes through the production of reactive oxygen species.[1] The following table summarizes the key inhibitory concentrations of this compound based on available data.
| Target/Process | Cell Type/System | IC50 / Effective Concentration | Reference |
| Myeloperoxidase (MPO) Enzyme Activity | Purified Human MPO | 140 nM | [1] |
| PMA-stimulated Hypochlorous Acid (HOCl) Production | Isolated Human Neutrophils | >90% inhibition at 1 µM | [1] |
Signaling Pathway of Myeloperoxidase (MPO)
Myeloperoxidase is a key enzyme in the innate immune response, catalyzing the formation of potent antimicrobial and pro-inflammatory oxidants. The following diagram illustrates the signaling pathway leading to MPO activation and its subsequent downstream effects.
Experimental Protocols
Determination of IC50 using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound on cell viability.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at 37°C, or until the formazan crystals are completely dissolved. Gentle shaking can aid dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for IC50 Determination
The following diagram provides a visual representation of the experimental workflow for determining the IC50 value of a compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of AZD5904, a potent myeloperoxidase (MPO) inhibitor, against related human peroxidases, including thyroid peroxidase (TPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO). The information presented is supported by available preclinical data and established experimental methodologies.
Executive Summary
This compound is an irreversible inhibitor of human myeloperoxidase (MPO) with a reported IC50 of 140 nM.[1] Preclinical data indicates a significant selectivity for MPO over other related peroxidases. Specifically, this compound demonstrates a 10 to 19-fold greater selectivity for MPO than for lactoperoxidase (LPO) and thyroid peroxidase (TPO).[1] Furthermore, it exhibits over 70-fold selectivity against a broader panel of other enzymes, ion channels, and receptors.[1] While direct IC50 values for LPO and TPO are not explicitly stated in the available literature, an estimated range can be calculated based on the provided selectivity. The inhibitory effect of this compound on eosinophil peroxidase (EPO) has not been detailed in the reviewed sources.
Comparative Specificity of this compound
The following table summarizes the known and estimated inhibitory concentrations (IC50) of this compound against MPO and related peroxidases.
| Enzyme | Common Abbreviation | IC50 (nM) | Selectivity vs. MPO |
| Myeloperoxidase | MPO | 140 | 1x |
| Lactoperoxidase | LPO | 1400 - 2660 (est.) | 10-19x |
| Thyroid Peroxidase | TPO | 1400 - 2660 (est.) | 10-19x |
| Eosinophil Peroxidase | EPO | Data not available | Data not available |
Estimated IC50 values for LPO and TPO are calculated based on the reported 10-19 fold greater selectivity for MPO.[1]
Signaling Pathways and Peroxidase Function
To understand the significance of this compound's specificity, it is crucial to consider the distinct physiological roles of these peroxidases.
Myeloperoxidase (MPO) in Inflammation
MPO is primarily expressed in neutrophils and plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in various inflammatory diseases.
Caption: MPO-mediated production of hypochlorous acid in neutrophils.
Thyroid Peroxidase (TPO) in Hormone Synthesis
TPO is a key enzyme in the thyroid gland, essential for the synthesis of thyroid hormones (T3 and T4). Inhibition of TPO can lead to hypothyroidism.
Caption: Role of TPO in thyroid hormone synthesis.
Eosinophil Peroxidase (EPO) in Immune Response
EPO is found in eosinophils and is involved in immune responses, particularly against parasitic infections. It preferentially uses bromide over chloride to generate hypobromous acid.
Caption: EPO-mediated immune response to parasitic infection.
Experimental Protocols
The determination of IC50 values for peroxidase inhibitors is crucial for assessing their potency and selectivity. A common method employed is the Amplex® Red peroxidase assay.
Principle of the Amplex® Red Peroxidase Assay
The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) is a non-fluorescent and colorless substrate that, in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide (H2O2) to produce the highly fluorescent and red-colored product, resorufin. The activity of other peroxidases, such as MPO, TPO, or LPO, can be measured by their ability to catalyze this reaction in the presence of H2O2. The inhibition of this reaction by a compound like this compound can be quantified by measuring the decrease in fluorescence.
Workflow for IC50 Determination
Caption: General workflow for IC50 determination using the Amplex Red assay.
Detailed Protocol for MPO Inhibition Assay
Materials:
-
Human Myeloperoxidase (MPO)
-
This compound
-
Amplex® Red reagent
-
Hydrogen peroxide (H2O2)
-
Horseradish peroxidase (HRP) - for standard curve
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serial dilution in PBS.
-
Prepare a stock solution of Amplex® Red reagent in DMSO.
-
Prepare a working solution of H2O2 in PBS immediately before use.
-
Prepare a working solution of MPO in PBS.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
50 µL of PBS containing the desired final concentration of MPO.
-
50 µL of the various dilutions of this compound or vehicle (DMSO in PBS) for control.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing Amplex® Red reagent and H2O2 in PBS.
-
Add 100 µL of the reaction mix to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol can be adapted for testing the inhibitory activity of this compound against TPO, LPO, and EPO by substituting MPO with the respective peroxidase enzyme.
Conclusion
The available data strongly suggest that this compound is a highly potent and selective inhibitor of human myeloperoxidase. Its significantly lower affinity for the related peroxidases, TPO and LPO, indicates a reduced potential for off-target effects, particularly concerning thyroid function. Further investigation into the inhibitory profile of this compound against eosinophil peroxidase would provide a more complete understanding of its specificity within the human peroxidase family. The provided experimental framework offers a robust methodology for researchers to independently verify and expand upon these findings.
References
A Researcher's Guide to Achieving Reproducible Results with AZD5904
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is paramount. This guide provides a comprehensive overview of the myeloperoxidase (MPO) inhibitor, AZD5904, with a focus on facilitating the replication of its effects across different laboratory settings. By presenting available data, detailing experimental protocols, and highlighting key molecular interactions, this document aims to serve as a practical resource for designing robust and reproducible studies.
This compound is a potent and irreversible inhibitor of human myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and oxidative stress.[1][2] Its mechanism of action involves the covalent modification of the MPO heme prosthetic group, leading to its inactivation.[2][3] Understanding this mechanism is fundamental to designing and interpreting experiments involving this compound.
Comparative Summary of this compound In Vitro and In Vivo Effects
While direct multi-laboratory comparison studies on the reproducibility of this compound are not publicly available, we can summarize key findings from individual preclinical and clinical studies. This data provides a baseline for expected outcomes and a foundation for cross-study comparisons.
| Parameter | Reported Value/Effect | Species/System | Reference |
| Potency (IC50) | 140 nM | Human MPO | [1] |
| Selectivity | 10-19 fold greater than for lactoperoxidase and thyroid peroxidase; >70-fold over a broad panel of other enzymes, ion channels, and receptors. | Human | [1] |
| In Vitro Functionality | 1µM inhibited PMA-stimulated HOCl production by >90% in isolated human neutrophils. | Human | [1] |
| In Vivo Functionality (Rat) | ~5µM plasma concentration decreased glutathione sulphonamide formation from in situ zymosan-activated peritoneum neutrophils. | Rat | [1] |
| Effect on Sperm Function (In Vitro) | In an in vitro model of oxidative stress, this compound improved human sperm function, with 35.6% of samples showing a ≥20% increase in sperm penetration through viscous media.[4] | Human | [4] |
| Effect on Insulin Resistance (In Vivo) | Continuous subcutaneous infusion in rats on a high-fat diet blocked microvascular insulin resistance.[5] It also restored microvascular insulin sensitivity in rats with established HFD-induced insulin resistance.[5] | Rat | [5] |
| Clinical Pharmacology (Human) | Oral administration of 300mg (standard and extended release) resulted in plasma concentrations of ~30µM peak, ~4µM trough, and 12-16µM Cavg.[1] | Human | [1] |
Key Experimental Protocols for Reproducible Studies
To facilitate the replication of findings, detailed methodologies are crucial. Below are summaries of experimental protocols from published studies involving this compound.
In Vitro Model of Oxidative Stress on Human Sperm
-
Objective: To assess the effect of this compound on human sperm function under oxidative stress.
-
Methodology:
-
Neutrophils were activated with zymosan.
-
Prepared human spermatozoa were incubated with the activated neutrophils for 2 and 24 hours to induce oxidative stress.
-
Parallel samples were co-incubated with this compound.
-
Sperm motility was assessed using computer-assisted sperm analysis.
-
Functional motility was evaluated via a sperm penetration assay.[4]
-
In Vivo Model of High-Fat Diet-Induced Microvascular Insulin Resistance in Rats
-
Objective: To determine if MPO inhibition with this compound could prevent or reverse high-fat diet (HFD)-induced insulin resistance.
-
Methodology:
-
Sprague-Dawley rats were fed a high-fat diet.
-
For prevention studies, this compound was administered via continuous subcutaneous infusion during the 2-week HFD feeding period.
-
For reversal studies, this compound was infused during the last 2 weeks of a 4-week HFD period.
-
Microvascular insulin sensitivity was assessed using contrast-enhanced ultrasound.
-
Metabolic insulin sensitivity was measured using the euglycemic insulin clamp technique.[5]
-
Visualizing Molecular Pathways and Experimental Logic
Understanding the underlying biological pathways and the logical flow of experiments is essential for reproducibility.
Caption: Mechanism of this compound action on the MPO catalytic cycle.
Caption: Generalized workflow for studying this compound effects.
Considerations for Ensuring Reproducibility
Achieving reproducible results with pharmacological inhibitors like this compound extends beyond simply following a protocol. Several factors can contribute to variability between laboratories.[6][7][8][9][10]
-
Reagent Quality and Handling: Ensure the purity and proper storage of this compound. The stability of the compound in different solvents and at various temperatures should be considered.
-
Cell Line and Animal Model Provenance: Use cell lines from reputable sources and confirm their identity. For animal studies, report the strain, age, sex, and health status of the animals.
-
Detailed Protocol Reporting: When publishing, provide a step-by-step description of the experimental procedures, including all reagents, concentrations, incubation times, and equipment used.
-
Statistical Analysis: Clearly define the statistical methods used for data analysis, including the sample size, justification for the chosen tests, and the definition of statistical significance.
-
Open Data and Methods: Sharing raw data and detailed protocols can significantly enhance the ability of other researchers to reproduce the findings.
By adhering to these principles and utilizing the compiled data and protocols, the scientific community can work towards a more robust and reproducible understanding of the effects of this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multi-lab experimental assessment reveals that replicability can be improved by using empirical estimates of genotype-by-lab interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmedsci.ac.uk [acmedsci.ac.uk]
- 10. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AZD5904: A Comparative Analysis of a Novel Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AZD5904's Performance Against Other Myeloperoxidase Inhibitors, Supported by Experimental Data.
This compound is a potent, irreversible, orally administered small molecule inhibitor of myeloperoxidase (MPO), an enzyme implicated in a variety of inflammatory and cardiovascular diseases. This guide provides a comprehensive performance benchmark of this compound against other key MPO inhibitors in clinical development, presenting key preclinical and clinical data to inform research and drug development decisions.
At-a-Glance: Performance Snapshot
The following tables summarize the key performance indicators of this compound in comparison to other notable MPO inhibitors: AZD4831 (mitiperstat), verdiperstat, and PF-06282999.
Table 1: In Vitro Potency of MPO Inhibitors
| Compound | IC50 (Human MPO) | Assay Conditions | Reference |
| This compound | 140 nM | Purified enzyme assay | [1] |
| AZD4831 (mitiperstat) | 1.5 nM | Purified enzyme assay | [2][3][4] |
| Verdiperstat | 630 nM | Biochemical assay with human MPO | [5] |
| PF-06282999 | 1.9 µM | Human whole blood assay | [6] |
| SNT-8370 | 0.25 µM | MPO-catalysed HOCl production assay | [7] |
Note: IC50 values should be compared with caution as they were determined in different laboratories using varying assay conditions.
Table 2: Preclinical and Clinical Development Overview
| Compound | Development Status | Key Therapeutic Areas Investigated | Selectivity Profile |
| This compound | Phase 1 completed | Cardiovascular disease, Male infertility | 10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase.[1] |
| AZD4831 (mitiperstat) | Phase 2 trials | Heart failure with preserved ejection fraction (HFpEF) | >450-fold selectivity for MPO over thyroid peroxidase.[2] |
| Verdiperstat | Phase 3 trial (for MSA) | Multiple system atrophy (MSA), Amyotrophic lateral sclerosis (ALS) | Selective for MPO. |
| PF-06282999 | Phase 1 completed (development terminated) | Cardiovascular diseases | Selective for MPO over thyroid peroxidase and cytochrome P450 isoforms.[8] |
Mechanism of Action: MPO-Driven Inflammatory Signaling
Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils. Upon activation at sites of inflammation, MPO catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions. HOCl is a potent oxidizing agent that, while crucial for pathogen killing, can also inflict damage on host tissues and activate pro-inflammatory signaling pathways.
The diagram below illustrates the central role of MPO in inflammation and the point of intervention for inhibitors like this compound.
Caption: MPO signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate MPO inhibitors.
In Vitro MPO Inhibition Assay (Purified Enzyme)
This protocol is a generalized procedure based on methods described in the literature for assessing the direct inhibitory activity of compounds on purified human MPO.
Caption: Workflow for a typical in vitro MPO inhibition assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified human MPO in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
-
Incubation:
-
In a 96-well microplate, add the MPO solution to each well.
-
Add the various concentrations of the test compound or vehicle control to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add the TMB substrate solution followed by the H₂O₂ solution to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 450 nm for TMB) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of MPO inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Model of Peritonitis
This protocol outlines a common animal model used to assess the in vivo efficacy of MPO inhibitors in a setting of acute inflammation.
Methodology:
-
Induction of Peritonitis:
-
Administer an inflammatory agent, such as zymosan A, via intraperitoneal (i.p.) injection to rodents (e.g., mice or rats) to induce peritonitis and neutrophil recruitment.[1]
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle control to the animals at a predetermined time point before or after the zymosan A injection. The route of administration can be oral (p.o.) or intraperitoneal (i.p.), depending on the compound's properties.
-
-
Sample Collection:
-
At a specified time after zymosan A injection, euthanize the animals and collect peritoneal lavage fluid by washing the peritoneal cavity with a sterile saline solution.
-
-
Analysis of Inflammatory Markers:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure MPO activity in the cell-free supernatant using a suitable assay (e.g., TMB-based assay).
-
Count the number of neutrophils in the cell pellet to assess the extent of inflammatory cell infiltration.
-
-
Data Analysis:
-
Compare the MPO activity and neutrophil counts in the peritoneal lavage fluid of the drug-treated group to the vehicle-treated group to determine the in vivo efficacy of the MPO inhibitor.
-
Concluding Remarks
This compound demonstrates potent and selective inhibition of myeloperoxidase. While in vitro data positions AZD4831 as a highly potent MPO inhibitor, the comprehensive evaluation of these compounds requires careful consideration of their respective pharmacokinetic and pharmacodynamic profiles, as well as their performance in relevant in vivo models and clinical settings. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug developers in the field of MPO inhibition and inflammatory diseases. Further head-to-head studies will be crucial for definitively establishing the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of AZD5904: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides detailed procedures for the safe disposal of AZD5904, a potent and irreversible inhibitor of human myeloperoxidase (MPO). Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound is classified with reproductive toxicity (Category 2), indicating it is suspected of damaging fertility or the unborn child[1]. Therefore, stringent safety measures must be observed throughout the handling and disposal process.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE).
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills. |
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Ensure the area is clear of all non-essential personnel and increase ventilation.
-
Containment: Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully collect the absorbed material and any contaminated soil into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste in accordance with local regulations[1].
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local environmental regulations[1][2].
-
Waste Identification and Segregation:
-
Unused or expired this compound, whether in solid form or in solution, should be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.
-
-
Container Management:
-
Use only approved, properly labeled hazardous waste containers. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Ensure containers are kept securely closed when not in use.
-
-
Disposal of Unused Product:
-
Do not dispose of this compound down the drain or in the general trash.
-
Transfer the unwanted compound into a designated hazardous waste container. For solutions, use a funnel to avoid spills.
-
-
Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Maintain all necessary documentation, including waste manifests, as required by your institution and local regulations.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling AZD5904
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like AZD5904 is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with reproductive toxicity (Category 2), meaning it is suspected of damaging fertility or the unborn child[1]. Therefore, strict adherence to safety protocols is mandatory. The following personal protective equipment is required to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Skin and Body Protection | Impervious clothing | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Suitable respirator | To be used when generating dust or aerosols. |
| Face Protection | Face shield | Recommended when there is a significant risk of splashing. |
Safe Handling and Operational Procedures
Adherence to proper laboratory procedures is critical when working with this compound to prevent contamination and accidental exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to a safety shower and an eyewash station[1].
General Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[1].
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle in a manner that minimizes dust generation[1].
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water[1]. Get medical advice if irritation occurs.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1].
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
Spillage and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area, while ensuring the safety of laboratory personnel.
Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Wear full personal protective equipment.
-
Prevent the spill from entering drains or waterways[1].
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders)[1]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol[1].
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations[1]. Do not dispose of it down the drain.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
